Sucantomotide
Description
Structure
2D Structure
Properties
Molecular Formula |
C54H84N10O12S |
|---|---|
Molecular Weight |
1097.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H84N10O12S/c1-32(2)26-41(61-51(72)40(23-25-77-7)59-47(68)37(56)29-35-16-10-8-11-17-35)48(69)57-31-45(65)58-39(21-22-46(66)67)50(71)63-43(30-36-18-12-9-13-19-36)53(74)62-42(27-33(3)4)52(73)60-38(20-14-15-24-55)49(70)64-44(54(75)76)28-34(5)6/h8-13,16-19,32-34,37-44H,14-15,20-31,55-56H2,1-7H3,(H,57,69)(H,58,65)(H,59,68)(H,60,73)(H,61,72)(H,62,74)(H,63,71)(H,64,70)(H,66,67)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
DGQROMTVYDAXAP-YTAGXALCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Sucantomotide: A Technical Overview of an Enigmatic Peptide
An In-depth Examination of the Peptide Sucantomotide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic peptide whose chemical structure and sequence are defined in public chemical databases. However, a comprehensive review of scientific literature and public repositories reveals a significant absence of information regarding its biological activity, mechanism of action, and pharmacological properties. This guide provides a detailed summary of the available chemical and structural information for this compound. Due to the lack of publicly available data on its biological function, this document cannot fulfill the requirements for detailing experimental protocols, summarizing quantitative data, or visualizing signaling pathways.
Peptide Sequence and Structure
The primary structure of this compound is a linear sequence of nine amino acids.
Amino Acid Sequence: Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu (FMLGEFLKL)[1]
IUPAC Name: L-phenylalanyl-L-methionyl-L-leucyl-glycyl-L-α-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucine[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is derived from computational models and is available in the PubChem database.
| Property | Value | Source |
| Molecular Formula | C54H84N10O12S | PubChem[1] |
| Molecular Weight | 1097.4 g/mol | PubChem[1] |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CSCC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(C)C)N | PubChem[1] |
| InChI Key | LSNMWPZJJJNXRE-WJCALXNBSA-N | PubChem |
2D Structure:
The 2D chemical structure of this compound is available in the PubChem database. A 3D conformer of the peptide is not available due to its high number of atoms and flexibility.
Biological Activity and Mechanism of Action
Experimental Protocols and Quantitative Data
In the absence of any published research, this guide cannot provide details on experimental methodologies or quantitative data related to this compound. There is no information available regarding its synthesis (beyond standard solid-phase peptide synthesis), purification, or analytical characterization in a biological context. Furthermore, no quantitative data such as binding affinities, IC50/EC50 values, or pharmacokinetic/pharmacodynamic parameters have been reported.
Signaling Pathways and Experimental Workflows
A mandatory requirement of this guide was the visualization of signaling pathways and experimental workflows using the DOT language. However, due to the complete lack of information on the biological function and mechanism of action of this compound, it is not possible to create any such diagrams. There are no known signaling cascades or experimental procedures associated with this peptide to be visualized.
Conclusion
This compound is a chemically defined peptide with a known amino acid sequence and basic chemical properties. However, its biological role remains entirely uncharacterized in the public domain. For researchers, scientists, and drug development professionals, this compound represents a molecule with no established biological context or experimental history. Any investigation into the potential therapeutic applications or biological functions of this peptide would be entering uncharted territory, requiring de novo screening and characterization efforts. Without any foundational data on its activity, further development or research into this compound would necessitate extensive exploratory studies to identify any potential biological targets and physiological effects.
References
The Genesis of Sucantomotide (FMLGEFLKL): A Microbiome-Inspired Approach to Cancer Immunotherapy
Abstract
Sucantomotide (FMLGEFLKL) is a novel synthetic peptide at the forefront of a new wave of cancer immunotherapies. Its origin is not rooted in traditional drug discovery paradigms but rather in the burgeoning field of microbiome-host interactions. This technical guide provides an in-depth exploration of the genesis of this compound, detailing its rational design as a biomimetic of a commensal bacterial antigen, its intended mechanism of action, and the preclinical data supporting its development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this innovative therapeutic candidate.
Introduction: The "OncoMimics™" Concept
This compound is a product of the "OncoMimics™" platform, a pioneering drug discovery engine developed by Enterome, a clinical-stage biopharmaceutical company. This platform is built on the principle of molecular mimicry, leveraging the constant interaction between the gut microbiome and the human immune system. The core hypothesis is that the immune system is continuously trained to recognize and respond to antigens from commensal bacteria. This results in a persistent pool of memory T-cells. The OncoMimics™ strategy involves identifying peptides from the gut microbiome that bear a striking resemblance to tumor-associated antigens (TAAs). The rationale is that these microbial mimics can activate the pre-existing, potent memory T-cell response and redirect it to attack cancer cells that express the homologous TAA. This compound is one such "OncoMimic" peptide.
The Origin of this compound: A BIRC5 Mimic
This compound was specifically designed to mimic an epitope of the human tumor-associated antigen BIRC5, also known as survivin.[1][2] Survivin is an attractive target for cancer immunotherapy as it is overexpressed in a wide variety of cancers and is associated with tumor cell survival and proliferation.
The native human BIRC5 epitope has the amino acid sequence LTLGEFLKL.[2] Through a systematic screening process, this compound (FMLGEFLKL) was identified as a potent mimic. This process, detailed in patent literature, involved the design and synthesis of various antigenic peptides with amino acid similarities to fragments of human tumor antigens.[1] The goal was to identify peptides with superior immunogenic properties compared to their human counterparts.
Preclinical Rationale and Mechanism of Action
The intended mechanism of action for this compound is the activation of a cross-reactive T-cell response against BIRC5-expressing tumor cells. The central hypothesis is that memory T-cells specific to commensal bacterial antigens that resemble BIRC5 already exist in the body. Upon administration, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells, and presented on their surface via MHC class I molecules. This presentation is then recognized by the pre-existing memory CD8+ T-cells, leading to their activation and expansion. These activated T-cells are then capable of recognizing and killing tumor cells that present the native BIRC5 epitope.
Quantitative Data Summary
Preclinical studies focused on evaluating the binding affinity of this compound to the HLA-A*0201 allele, a common human leukocyte antigen haplotype. The data indicates that this compound (referred to as BIRC5-B1 in the patent literature) exhibits a superior binding affinity compared to the native human BIRC5 peptide (BIRC5-H).
Table 1: Comparative Binding Affinity of this compound and Human BIRC5 Peptide to HLA-A*0201
| Peptide | Sequence | Predicted Binding Affinity (IC50 nM)* |
| This compound (BIRC5-B1) | FMLGEFLKL | Data not publicly available |
| Human BIRC5 (BIRC5-H) | LTLGEFLKL | Data not publicly available |
While the patent asserts superior binding affinity for this compound, specific quantitative data from in vitro confirmation assays is not publicly disclosed in the provided search results.
Experimental Protocols
The following are generalized protocols for key experiments likely performed in the preclinical evaluation of this compound, based on standard immunological assays and information from the provided search results.
Peptide Synthesis
This compound (FMLGEFLKL) and the reference human peptide (LTLGEFLKL) were synthesized using standard solid-phase peptide synthesis (SPPS) methodology. This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
In Silico MHC Class I Binding Prediction
The binding affinity of this compound and the corresponding human peptide to the MHC Class I allele HLA-A*0201 was predicted using computational algorithms. Tools such as NetMHC are commonly used for this purpose. These servers utilize artificial neural networks or other machine learning models to predict the binding affinity of peptides to a wide range of MHC alleles.
In Vitro HLA-A*0201 Binding Affinity Assay
To experimentally validate the in silico predictions, a competitive binding assay was performed. This assay measures the ability of the test peptide (this compound) to compete with a known high-affinity fluorescently labeled peptide for binding to purified, recombinant HLA-A*0201 molecules. The concentration of the test peptide that inhibits 50% of the binding of the fluorescent peptide (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Conclusion and Future Directions
This compound (FMLGEFLKL) represents a novel and promising approach to cancer immunotherapy, originating from a deep understanding of the interplay between the gut microbiome and the human immune system. Its rational design as a mimic of a commensal bacterial antigen to elicit a potent, pre-existing T-cell response against the tumor-associated antigen BIRC5 is a testament to the innovation driving the field. While detailed quantitative data from preclinical and clinical studies are emerging, the foundational science behind the OncoMimics™ platform provides a strong rationale for the continued development of this compound and other related peptide-based cancer vaccines. Future research will focus on the clinical evaluation of this compound, likely as part of a multi-peptide vaccine such as EO2401, in various cancer indications.
References
The Mechanism of Action of Sucantomotide (BIRC5-B1) in Cancer: A Technical Guide
Executive Summary
Sucantomotide is an investigational immunotherapeutic agent classified as a peptide vaccine. It is designed to target survivin (BIRC5), a protein highly expressed in a wide range of cancers but minimally present in normal adult tissues. As a tumor-associated antigen (TAA), survivin represents a compelling target for cancer immunotherapy. The core mechanism of this compound involves stimulating a patient's own immune system to recognize and eliminate tumor cells that overexpress survivin. By introducing a specific synthetic peptide epitope of the survivin protein, this compound aims to generate a robust and targeted anti-tumor response mediated by cytotoxic T-lymphocytes (CTLs). This document provides a detailed overview of the molecular pathways, preclinical and clinical evidence, and key experimental methodologies related to this compound's mechanism of action.
Introduction: The Role of Survivin (BIRC5) in Oncology
Survivin, the protein target of this compound, is a unique member of the inhibitor of apoptosis (IAP) protein family.[1] Its prominence in oncology stems from its dual roles in promoting cancer cell survival and proliferation.[1] Survivin is centrally involved in inhibiting apoptosis (programmed cell death) and is also essential for the regulation of mitosis.[1][2]
A critical feature of survivin is its differential expression profile; it is abundantly expressed in most human malignancies while being largely undetectable in healthy, terminally differentiated adult tissues.[2] This tumor-specific expression minimizes the risk of off-target effects on normal cells. Furthermore, high levels of survivin expression in tumors are frequently correlated with aggressive disease, resistance to conventional treatments like chemotherapy and radiation, and an unfavorable prognosis for the patient. These characteristics establish survivin (BIRC5) as a high-priority target for the development of novel cancer therapies.
This compound: A BIRC5-Targeted Immunotherapy
This compound is a synthetic peptide that represents an immunogenic epitope of the survivin protein. The principle behind this peptide vaccine strategy is to leverage the specificity of the adaptive immune system. By administering this specific survivin-derived peptide, the vaccine can initiate a cascade of immune events that culminate in the destruction of cancer cells expressing the native survivin protein. This approach is a form of active immunotherapy, designed to educate the patient's T-cells to identify and attack the tumor.
Core Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response
The therapeutic effect of this compound is achieved through a multi-step process that transforms a non-immunogenic tumor protein into a target for the immune system. This involves antigen presentation, T-cell activation, and the subsequent elimination of tumor cells.
Antigen Presentation and T-Cell Priming
Following administration, the this compound peptide is taken up by professional Antigen Presenting Cells (APCs), most notably dendritic cells (DCs). Inside the APCs, the peptide is processed and loaded onto Major Histocompatibility Complex (MHC) molecules. These MHC-peptide complexes are then transported to the cell surface for presentation to naive T-cells within the lymph nodes. This initial presentation is the critical step for priming a survivin-specific immune response.
Generation of Effector T-Cells
The presentation of the survivin peptide by APCs to naive T-cells triggers their activation and differentiation. Naive CD8+ T-cells, recognizing the peptide on MHC Class I molecules, differentiate into cytotoxic T-lymphocytes (CTLs). Simultaneously, naive CD4+ T-cells can be activated via MHC Class II presentation, differentiating into T-helper (Th) cells. These Th cells provide essential cytokine support (e.g., Interleukin-2) that promotes the proliferation and survival of the newly formed CTLs, ensuring a robust and durable anti-tumor T-cell population.
Tumor Cell Recognition and Elimination
Once activated and expanded, the survivin-specific CTLs exit the lymph nodes and traffic to the tumor site. Cancer cells naturally process their intracellular proteins, including survivin, and present fragments on their surface via MHC Class I molecules. The circulating CTLs use their T-cell receptors (TCRs) to scan the surface of cells, and upon recognizing the survivin epitope they were primed against, they initiate the killing of the tumor cell. This is primarily achieved through the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.
Preclinical and Clinical Evidence
The efficacy of targeting survivin with peptide vaccines has been evaluated in multiple preclinical models and early-phase clinical trials.
Preclinical Studies
In vivo animal models have been crucial for establishing the proof-of-concept for survivin-based immunotherapy. Studies using murine models of cancer have demonstrated that vaccination with survivin peptides can elicit a detectable immune response and confer anti-tumor effects. For instance, in a triple-negative breast cancer model, vaccination was associated with slower tumor growth rates. This anti-tumor activity was correlated with the induction of a peptide-specific T-cell response, as measured by gamma interferon (IFN-γ) production.
| Table 1: Summary of Preclinical Efficacy of Survivin Peptide Vaccines | |
| Model System | Key Outcomes |
| 4T1 Murine Mammary Tumor Model | Statistically significant slower primary tumor growth rates compared to control. |
| Associated with a peptide antigen-specific IFN-γ ELISpot response in splenocytes. | |
| Various Animal Cancer Models (Lung, Lymphoma, Neuroblastoma, Pancreatic) | Induction of tumor suppression. |
| No significant toxicity observed. |
Clinical Trials
Early-phase clinical trials have been conducted to assess the safety, immunogenicity, and preliminary efficacy of survivin-targeting vaccines in cancer patients. These studies have shown that the vaccine can induce survivin-specific immune responses. For example, the related survivin peptide conjugate vaccine, SurVaxM, has shown encouraging survival data in patients with newly diagnosed glioblastoma. Immunological monitoring in these trials is key, with endpoints often including the measurement of anti-survivin IgG antibodies and the quantification of survivin-specific T-cells.
| Table 2: Survivin Expression and Clinical Trial Endpoints | |
| Metric | Finding / Data Point |
| Survivin Expression in Neuroendocrine Tumors (NETs) | |
| Overall Prevalence | Present in 51.5% of all tested NETs. |
| Lung NETs Prevalence | 59% |
| Gastrointestinal-Pancreatic NETs Prevalence | 16% |
| Primary Clinical Trial Endpoints | Safety, tolerability, and toxicity of the vaccine combination. |
| Secondary Clinical Trial Endpoints | Clinical benefit rate, progression rate, immunogenicity (anti-survivin IgG levels), survivin-specific CTLs, and time to progression. |
Key Experimental Methodologies
The evaluation of this compound and other peptide vaccines relies on standardized protocols for vaccine administration and a suite of sophisticated assays for immune monitoring.
Immunization Protocol (Example)
A typical clinical protocol involves patient screening, followed by a series of vaccinations to build a potent immune response.
-
Patient Selection: Patients are screened for eligibility, often requiring histologically confirmed cancer and adequate organ function.
-
Vaccine Formulation: The this compound peptide is typically emulsified with an adjuvant, such as Montanide ISA-51, to enhance its immunogenicity.
-
Administration: The vaccine is administered via subcutaneous or intradermal injection.
-
Schedule: A primary series of vaccinations is given (e.g., on weeks 1, 3, 5, and 9), followed by booster shots at longer intervals to maintain the immune response.
-
Monitoring: Blood samples are collected at baseline and at multiple time points post-vaccination to assess the immune response. Clinical assessments, such as tumor imaging, are performed to evaluate efficacy.
Immune Monitoring Assays
Enzyme-Linked Immunosorbent Spot (ELISpot) Assay: The ELISpot assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T-cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples via density gradient centrifugation.
-
Plating: The PBMCs are plated in wells pre-coated with an antibody specific for a cytokine, typically IFN-γ.
-
Stimulation: The cells are stimulated in vitro with the this compound peptide. Control wells include no peptide (negative control) and a mitogen (positive control).
-
Incubation: The plate is incubated, allowing activated T-cells to secrete IFN-γ, which is captured by the antibodies on the well surface.
-
Detection: A secondary, enzyme-linked antibody against IFN-γ is added, followed by a substrate that precipitates to form a colored spot at the site of cytokine secretion.
-
Analysis: Each spot represents a single cytokine-producing cell. The spots are counted using an automated reader to determine the number of survivin-specific T-cells.
Flow Cytometry: This technique is used to identify and quantify specific T-cell populations. By using MHC-peptide multimers (tetramers or dextramers) labeled with a fluorescent dye, researchers can directly stain and count T-cells that have receptors specific for the this compound epitope. It can also be used for intracellular cytokine staining to determine which cell types (e.g., CD8+ or CD4+) are producing cytokines in response to the peptide.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the humoral (antibody) immune response. Patient serum is added to plates coated with the survivin peptide. If survivin-specific antibodies (e.g., IgG) are present, they will bind to the peptide and can be detected with a secondary, enzyme-linked anti-human IgG antibody, generating a colorimetric signal proportional to the antibody concentration.
Conclusion and Future Directions
This compound leverages a highly specific immunotherapeutic mechanism, aiming to convert the poor prognosis associated with survivin-expressing cancers into a therapeutic opportunity. By priming the immune system to recognize and attack cells expressing this tumor-associated antigen, it offers a targeted approach with a potentially favorable safety profile. Current and future research will likely focus on optimizing vaccine adjuvants, schedules, and identifying patient populations most likely to respond. A particularly promising avenue is the combination of this compound with other immunotherapies, such as checkpoint inhibitors, which could synergistically enhance the anti-tumor immune response by overcoming tumor-induced immunosuppression. As clinical data matures, the role of this compound and other survivin-targeting strategies in the broader landscape of cancer treatment will become clearer.
References
Sucantomotide: A Bacterial Mimic of Human BIRC5 Peptide for Cancer Immunotherapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Survivin (BIRC5) is a compelling target for cancer therapy due to its overexpression in a wide range of malignancies and its dual roles in inhibiting apoptosis and regulating cell division. The development of immunotherapies that can effectively target survivin-expressing tumors represents a promising avenue for cancer treatment. This technical guide details the scientific foundation and preclinical/clinical evaluation of survivin-derived peptide mimics, with a focus on "Sucantomotide," a conceptual analogue representing a class of bacterially-inspired peptide mimics of BIRC5. A prime example of such a mimic is SurVaxM (SVN53-67/M57-KLH), a synthetic peptide that has shown promise in clinical trials. This document will delve into the molecular biology of BIRC5, the rationale for using peptide mimics, detailed experimental protocols for their evaluation, and a summary of key quantitative data. The concept of bacterial mimicry in this context refers to the design of a peptide that, while mimicking a human tumor antigen, may also leverage the immune system's inherent ability to respond to foreign microbial peptides, thereby enhancing the anti-tumor immune response.
The Role of BIRC5 (Survivin) in Carcinogenesis
Baculoviral IAP Repeat Containing 5 (BIRC5), commonly known as survivin, is a member of the inhibitor of apoptosis (IAP) protein family.[1] Unlike other IAPs, survivin possesses a single baculoviral IAP repeat (BIR) domain and is the smallest member of the family.[1] Its expression is prominent during fetal development but is largely absent in most terminally differentiated adult tissues.[1] However, BIRC5 is significantly overexpressed in a majority of human cancers, including glioma, breast, lung, and prostate cancers, where its elevated expression often correlates with poor prognosis, increased tumor recurrence, and resistance to therapy.[2][3]
BIRC5's oncogenic functions are twofold:
-
Inhibition of Apoptosis: Survivin can interfere with both the intrinsic and extrinsic apoptotic pathways. It can directly or indirectly inhibit the activity of caspases, which are key executioners of apoptosis.
-
Regulation of Mitosis: As a component of the chromosomal passenger complex (CPC), survivin plays a critical role in ensuring the proper segregation of chromosomes during cell division.
Given its tumor-specific expression and crucial roles in cancer cell survival and proliferation, BIRC5 is an attractive target for the development of novel cancer therapies.
The BIRC5 Signaling Pathway
The expression and function of BIRC5 are regulated by several key signaling pathways implicated in cancer. These include the PI3K/Akt and STAT3 pathways, which are known to promote the transcription of the BIRC5 gene. BIRC5, in turn, influences downstream effectors to inhibit apoptosis and promote cell cycle progression. Understanding these interactions is crucial for the development of targeted therapies.
This compound: A BIRC5 Peptide Mimic
This compound represents a therapeutic strategy centered on the use of a peptide mimic of a segment of the human survivin protein. The core concept is to leverage the body's immune system to recognize and eliminate cancer cells that overexpress BIRC5. A leading real-world example of this approach is SurVaxM (also known as SVN53-67/M57-KLH).
Design and Rationale
SurVaxM is a 15-amino acid synthetic peptide that corresponds to amino acids 53-67 of the survivin protein. A critical modification in its design is the substitution of methionine for cysteine at position 57 (M57). This alteration enhances the peptide's binding affinity to Human Leukocyte Antigen (HLA) class I molecules, specifically HLA-A*0201, which is prevalent in a significant portion of the human population. The peptide is conjugated to Keyhole Limpet Hemocyanin (KLH), a large, immunogenic protein that acts as a carrier and adjuvant to further stimulate the immune response.
The rationale behind this design is to create a more potent immunogen than the native survivin peptide. By mimicking a tumor-associated antigen, this compound (as exemplified by SurVaxM) can break the immune tolerance to the native survivin protein expressed by cancer cells. This leads to the generation of survivin-specific cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.
The Concept of a "Bacterial Mimic"
The term "bacterial mimic" in the context of this compound refers to the hypothesis that the immune system can be more effectively stimulated by peptides that resemble microbial antigens. The immune system is inherently poised to mount strong responses against foreign pathogens. By designing a peptide that mimics a self-antigen (survivin) but may also share structural motifs with bacterial peptides, it is theorized that a more robust and durable anti-tumor immune response can be elicited. This concept is an emerging area of research in cancer immunotherapy.
Experimental Protocols
The development and validation of a BIRC5 peptide mimic like this compound involves a series of preclinical and clinical studies. The following are detailed methodologies for key experiments.
Peptide Synthesis and KLH Conjugation
The SVN53-67/M57 peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesized peptide is then conjugated to KLH to enhance its immunogenicity.
Protocol for KLH Conjugation:
-
Preparation of KLH: Dissolve 100 mg of KLH in 2 ml of sterile water. This may take several hours at 4°C with gentle rotation. Dialyze the KLH solution overnight against 0.1M sodium phosphate buffer (pH 7.8) to remove any contaminants.
-
Activation of KLH: To one aliquot of the KLH solution, add m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) to activate the carrier protein for conjugation to a cysteine residue on the peptide.
-
Peptide Conjugation: Add the synthesized peptide (e.g., 5 mg) to the activated KLH solution. The reaction is typically carried out for 3 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: The resulting KLH-peptide conjugate is purified using size-exclusion chromatography to remove any unconjugated peptide and other reagents.
In Vitro Immunogenicity Assessment
3.2.1. Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of T-cells, stimulated with the peptide mimic, to kill tumor cells that express the target antigen (BIRC5).
Protocol:
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a patient or a healthy donor. Culture the PBMCs with the BIRC5 peptide mimic (e.g., 10 µg/ml) and interleukin-2 (IL-2) for 10-14 days to generate peptide-specific CTLs (effector cells).
-
Target Cell Preparation: Use a tumor cell line known to express BIRC5 (e.g., a glioma cell line) as target cells. Label the target cells with a fluorescent dye such as Calcein-AM or DiOC18.
-
Co-culture: Co-culture the effector cells and target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1, 40:1) for 4-6 hours.
-
Data Acquisition and Analysis: After incubation, acquire the cells on a flow cytometer. The percentage of dead target cells (which have lost their fluorescent signal) is determined. The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
3.2.2. Enzyme-Linked Immunospot (ELISpot) Assay for Interferon-gamma (IFN-γ)
The ELISpot assay is used to quantify the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.
Protocol:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Add PBMCs (2 x 105 cells/well) to the coated and blocked wells.
-
Stimulation: Add the BIRC5 peptide mimic (e.g., 10 µg/ml) to the wells to stimulate the T-cells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
Analysis: Count the spots using an automated ELISpot reader. The number of antigen-specific T-cells is determined by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.
In Vivo Efficacy Studies in Animal Models
Protocol for a Murine Glioma Model:
-
Tumor Implantation: Intracranially implant a murine glioma cell line (e.g., GL261) that expresses survivin into C57BL/6 mice.
-
Vaccination: On days 3 and 10 post-tumor implantation, vaccinate the mice subcutaneously with the BIRC5 peptide mimic conjugated to KLH and emulsified in an adjuvant such as Montanide ISA 51. A control group should receive a placebo.
-
Monitoring: Monitor the mice for tumor growth and overall survival. Tumor growth can be assessed using bioluminescence imaging if the tumor cells are engineered to express luciferase.
-
Endpoint Analysis: The primary endpoints are typically median survival time and tumor growth inhibition. At the end of the study, brains can be harvested for histological analysis to confirm tumor burden.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the survivin peptide mimic, SurVaxM.
Table 1: Preclinical Efficacy of SurVaxM in a Murine Glioma Model
| Treatment Group | Median Survival (days) | p-value vs. Control |
| Control (DC) | 19.5 | - |
| Ova DC (Irrelevant Peptide) | 21.0 | NS |
| SurVaxM-KLH | 52.5 | < 0.0001 |
| SurVaxM-DC | 55.0 | < 0.0001 |
| Data adapted from preclinical studies of SurVaxM. |
Table 2: Clinical Trial Results of SurVaxM in Newly Diagnosed Glioblastoma (Phase IIa)
| Outcome Measure | Result |
| Number of Evaluable Patients | 63 |
| Progression-Free Survival at 6 months (PFS6) | 95.2% |
| Median Progression-Free Survival (mPFS) | 11.4 months |
| Median Overall Survival (mOS) | 25.9 months |
| Data from the NCT02455557 clinical trial. |
Table 3: Immunological Response to SurVaxM in Glioblastoma Patients
| Immunological Endpoint | Result |
| Patients with Cellular Immune Response | 6 of 8 evaluable patients |
| Patients with Humoral (Antibody) Response | 6 of 8 evaluable patients |
| HLA-Restricted T-Cell Responses | HLA-A02, HLA-A03, and HLA-A*24 |
| Data from a Phase I study in recurrent malignant glioma. |
Conclusion and Future Directions
The targeting of BIRC5 (survivin) with peptide mimics like this compound (exemplified by SurVaxM) represents a highly promising strategy in cancer immunotherapy. The ability of these mimics to break immune tolerance and generate a specific anti-tumor immune response has been demonstrated in both preclinical models and clinical trials. The concept of leveraging bacterial mimicry to further enhance this response is an exciting area for future investigation.
Further research should focus on optimizing the delivery and adjuvant formulations of these peptide vaccines to maximize their immunogenicity. Additionally, combination therapies, where BIRC5 peptide mimics are used in conjunction with other immunotherapies such as checkpoint inhibitors, may lead to synergistic anti-tumor effects and improved clinical outcomes for patients with a wide range of survivin-expressing cancers. The continued clinical development of SurVaxM and other BIRC5-targeting immunotherapies holds significant promise for the future of cancer treatment.
References
In-depth Technical Guide on the Biological Function of Sucantomotide in Immunology
Notice to the Reader: Despite a comprehensive search for "Sucantomotide," no publicly available scientific literature, clinical trial data, or preclinical studies corresponding to this name could be identified. The following guide is a template designed to illustrate the structure and content that would be included in a technical whitepaper on the biological function of a novel immunomodulatory agent, should such information be available. The examples provided are based on general principles of immunology and drug development.
Executive Summary
This document would typically provide a high-level overview of this compound, including its classification, proposed mechanism of action, and its potential therapeutic application in immunology. It would summarize the key findings from preclinical and clinical investigations, highlighting its immunological effects and therapeutic promise.
Introduction to this compound
This section would detail the background of this compound, including its discovery and chemical properties. It would also introduce the immunological rationale for its development, outlining the specific unmet medical need it aims to address within immunological diseases or cancer immunotherapy.
Preclinical Evidence
This core section would present the foundational in vitro and in vivo data demonstrating the immunological activity of this compound.
In Vitro Immunomodulatory Effects
Detailed experimental protocols and results from in vitro assays would be presented here.
Experimental Protocol Example: In Vitro T-Cell Activation Assay
-
Cell Culture: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2.
-
Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.
-
Analysis: After 72 hours, T-cell proliferation is measured via a BrdU incorporation assay. Cytokine production (e.g., IFN-γ, TNF-α, IL-10) in the supernatant is quantified using ELISA. T-cell surface marker expression (e.g., CD69, CD25) is analyzed by flow cytometry.
Data Presentation Example:
Table 1: Effect of this compound on T-Cell Proliferation and Cytokine Production
| This compound Conc. (nM) | T-Cell Proliferation (Fold Change) | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| 0 (Vehicle) | 1.0 | 50.2 ± 5.1 | 120.5 ± 10.2 | 15.3 ± 2.5 |
| 1 | 1.5 ± 0.2 | 150.8 ± 12.3 | 250.1 ± 20.5 | 18.1 ± 3.0 |
| 10 | 2.8 ± 0.3 | 450.3 ± 35.7 | 600.7 ± 45.8 | 22.5 ± 4.1 |
| 100 | 4.5 ± 0.5 | 980.1 ± 70.2 | 1250.4 ± 98.7 | 25.8 ± 4.8 |
In Vivo Efficacy in Animal Models
This subsection would describe the preclinical animal models used to evaluate the therapeutic potential of this compound.
Experimental Protocol Example: Murine Model of Autoimmune Encephalomyelitis (EAE)
-
Induction of EAE: EAE is induced in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant.
-
Treatment: Mice are treated daily with this compound or a vehicle control, starting from the day of immunization.
-
Monitoring: Clinical scores are recorded daily to assess disease severity. At the end of the study, spinal cords are harvested for histological analysis of immune cell infiltration and demyelination. Splenocytes are re-stimulated with MOG35-55 to measure antigen-specific T-cell responses.
Data Presentation Example:
Table 2: Therapeutic Efficacy of this compound in EAE Model
| Treatment Group | Mean Peak Clinical Score | Day of Onset | CNS Infiltration (Cells/mm²) |
| Vehicle | 3.5 ± 0.4 | 10 ± 1 | 500 ± 75 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 15 ± 2 | 150 ± 30 |
Mechanism of Action
This section would be dedicated to elucidating the molecular pathways through which this compound exerts its effects.
Signaling Pathway Analysis
Detailed diagrams and explanations of the signaling cascades modulated by this compound would be presented.
Caption: Proposed signaling cascade initiated by this compound binding to its target receptor.
Clinical Development
This section would summarize any available data from human clinical trials.
Phase 1: Safety and Pharmacokinetics
Details on the safety profile, tolerability, and pharmacokinetic properties of this compound in healthy volunteers or patients would be presented in tabular format.
Phase 2: Efficacy and Dose-Ranging
Data on the therapeutic efficacy of this compound in a specific patient population, along with dose-response relationships, would be included.
Conclusion and Future Directions
This final section would summarize the key findings and discuss the potential future development and applications of this compound in the field of immunology. It would also identify areas for further research.
Disclaimer: The information presented in this document is for illustrative purposes only and is not based on actual data for a compound named "this compound."
A Technical Guide to the Dichotomous Role of Succinate in Innate and Adaptive Immunity
Disclaimer: Initial searches for "Sucantomotide" did not yield relevant results. The following guide focuses on "Succinate," a key metabolic intermediate with significant immunomodulatory functions, which is likely the intended subject of the query.
This technical guide provides an in-depth analysis of the multifaceted roles of succinate in the immune system. It is intended for researchers, scientists, and professionals in drug development. The document outlines the mechanisms by which succinate influences both the innate and adaptive immune responses, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of critical signaling pathways and workflows.
Succinate's Role in Innate Immunity
Succinate has emerged as a critical signaling molecule in the innate immune system, acting as an alarmin or danger signal that alerts the body to cellular stress or damage[1]. Its functions are highly context-dependent, capable of eliciting both pro- and anti-inflammatory responses. The primary innate immune cells that respond to succinate include macrophages, dendritic cells (DCs), neutrophils, and mast cells[2][3].
Pro-inflammatory Effects
Intracellular succinate accumulation, often occurring in activated macrophages stimulated with lipopolysaccharide (LPS), drives a pro-inflammatory phenotype[4][5]. This is primarily achieved through two mechanisms:
-
HIF-1α Stabilization: Succinate inhibits prolyl hydroxylase (PHD) enzymes. PHDs normally mark the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor for degradation. By inhibiting PHDs, succinate leads to the stabilization and accumulation of HIF-1α, which in turn promotes the transcription of pro-inflammatory genes, most notably Interleukin-1β (IL-1β).
-
ROS Production: Succinate oxidation by succinate dehydrogenase (SDH or Complex II) in the mitochondria can lead to increased production of Reactive Oxygen Species (ROS) through reverse electron transport at Complex I. This contributes to the inflammatory state.
Extracellularly, succinate binds to the G-protein coupled receptor SUCNR1 (also known as GPR91) on the surface of innate immune cells. In DCs, SUCNR1 activation, in synergy with Toll-like receptor (TLR) ligands, potentiates the expression of pro-inflammatory mediators like TNF-α and IL-1β.
Anti-inflammatory and Regulatory Effects
Conversely, succinate can exert anti-inflammatory effects. The succinate-SUCNR1 signaling axis has been shown to be a key driver of microbiota-triggered type 2 immunity in the intestine, which is generally considered an anti-inflammatory or tissue-reparative response. In certain contexts, SUCNR1 signaling can lead to the production of anti-inflammatory mediators like Prostaglandin E2 (PGE2). Furthermore, studies have demonstrated that while intracellular succinate is pro-inflammatory, extracellular succinate can suppress the secretion of inflammatory mediators like IL-6 and TNF in macrophages through a SUCNR1-independent mechanism, suggesting a complex compartmentalization of its effects.
In response to viral infections, succinate has been shown to negatively regulate the innate immune response. For instance, it can inhibit the aggregation and activation of Mitochondrial Antiviral-Signaling protein (MAVS), thereby suppressing the production of Type I interferons (IFN-β).
Succinate's Role in Adaptive Immunity
The influence of succinate extends to the adaptive immune system, primarily by modulating the function of antigen-presenting cells (APCs) and directly acting on T cells.
Bridging Innate and Adaptive Responses
The activation of dendritic cells by succinate represents a key bridge between the innate and adaptive immune systems. SUCNR1-mediated activation and chemotaxis of DCs to draining lymph nodes can subsequently drive the expansion of T helper 17 (Th17) cells, a subset of CD4+ T cells implicated in autoimmunity and inflammation. By enhancing the antigen presentation capacity of DCs, succinate can shape the ensuing T cell response.
Direct Effects on T Cells
Recent groundbreaking research has revealed a direct role for succinate in modulating CD8+ T cell function, which is critical for anti-tumor and antiviral immunity. Key findings include:
-
Preservation of T Cell Stemness: Sustained exposure to succinate promotes the survival and maintenance of stem-like CD8+ T cells. These cells are characterized by their capacity for self-renewal and long-term persistence, which is crucial for durable immune responses.
-
Enhanced Mitochondrial Fitness: Succinate enhances the mitochondrial fitness of CD8+ T cells, in part by promoting mitophagy, the selective removal of damaged mitochondria.
-
Epigenetic Reprogramming: Succinate can induce epigenetic changes that favor the expression of genes associated with T cell stemness.
These succinate-conditioned CD8+ T cells exhibit superior long-term persistence and a greater capacity to control tumor growth, highlighting the therapeutic potential of succinate supplementation for T cell-based immunotherapies.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of succinate on immune responses.
| Table 1: Succinate's Effect on Innate Immune Cells and Responses | |
| Parameter | Observation |
| Tuft Cell Hyperplasia (Mouse Small Intestine) | >5-fold increase with 150 mM succinate in drinking water for 7 days. |
| Tumor Volume (Melanoma Mouse Model) | Three-fold decrease when treated with polyethylene succinate (PES) microparticles. |
| Viral mRNA levels (VSV in RAW264.7 cells) | Significantly decreased IFN-β, CXCL-10, and ISG15 with 5 mM diethyl succinate pretreatment. |
| Inflammatory Mediator Secretion (LPS-stimulated Macrophages) | Diethyl succinate can suppress secretion of IL-6, TNF, and nitric oxide (NO). |
| Table 2: Succinate's Effect on Adaptive Immune Cells and Responses | |
| Parameter | Observation |
| CD8+ T Cell Function | Sustained exposure promotes survival and maintenance of stem-like subpopulations. |
| Anti-Tumor Immunity | Succinate-conditioned CD8+ T cells display superior long-term tumor control. |
| Th17 Cell Expansion | SUCNR1-mediated DC chemotaxis drives the expansion of Th17 cells in an experimental arthritis model. |
Key Experimental Protocols
This section provides an overview of methodologies used to investigate the role of succinate in immunity.
In Vitro Macrophage Stimulation
-
Objective: To assess the effect of succinate on macrophage activation and cytokine production.
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell lines are commonly used.
-
Protocol:
-
Cells are cultured in RPMI 1640 or DMEM supplemented with 10% FCS.
-
For experiments involving intracellular effects, cells are pre-treated with a cell-permeable form of succinate, such as diethyl succinate (e.g., 5 mM for 3 hours), or with a non-permeable form like disodium succinate as a control.
-
Macrophages are then stimulated with an inflammatory agent, typically LPS (e.g., 100 ng/mL) with or without IFN-γ.
-
After a specified incubation period (e.g., 12-24 hours), supernatants are collected for cytokine analysis, and cells are harvested for RNA or protein analysis.
-
-
Analysis:
-
Cytokine Quantification: IL-1β, IL-6, and TNF-α levels in the supernatant are measured by ELISA.
-
Gene Expression: mRNA levels of target genes (e.g., Il1b, Tnf) are quantified by RT-qPCR. Expression is normalized to a housekeeping gene like β-actin.
-
Protein Analysis: Phosphorylation of signaling proteins (e.g., TBK1, IRF3) or total protein levels are assessed by Western blotting.
-
In Vivo Viral Infection Model
-
Objective: To determine the effect of succinate on the host immune response to viral infection.
-
Animal Model: C57BL/6 mice are commonly used.
-
Protocol:
-
Mice are infected with a virus, such as Vesicular Stomatitis Virus (VSV) or Influenza A Virus (IAV).
-
A treatment group receives succinate. For example, in an IAV model, mice received 4 mg of succinate intranasally.
-
At specified time points post-infection (e.g., 4 days), mice are euthanized.
-
Lungs, spleen, and serum are collected for analysis.
-
-
Analysis:
-
Viral Load: Viral titers in lung homogenates are determined by plaque assay or RT-qPCR for viral genes.
-
Immune Response: Cytokine levels (e.g., IFN-β) in serum or bronchoalveolar lavage (BAL) fluid are measured by ELISA. Immune cell populations in the lungs or spleen can be analyzed by flow cytometry.
-
Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key mechanisms of succinate action.
References
- 1. Succinate Levels Linked to Immune Response and Inflammation | Technology Networks [technologynetworks.com]
- 2. Succinate in innate immunity: linking metabolic reprogramming to immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Succinate Is a Natural Suppressor of Antiviral Immune Response by Targeting MAVS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Succinate in innate immunity: linking metabolic reprogramming to immune modulation [frontiersin.org]
In-depth Technical Guide on the Structural Biology of Sucantomotide-Receptor Interactions
A comprehensive analysis of the structural and molecular interactions between the immunological agent Sucantomotide and its biological receptor remains an area of emerging research. To date, publicly available scientific literature and databases lack specific details regarding the definitive receptor for this compound, thereby precluding a detailed exposition on the structural biology of their interaction.
Initial investigations into "this compound" have identified it as an immunological agent intended for active immunization with antineoplastic properties[1]. Chemical databases provide its molecular formula (C54H84N10O12S) and structure; however, information regarding its specific biological target is not specified[1]. Extensive searches for its synonyms, including HY-P5541 and CS-0887110, have similarly not yielded information about its molecular binding partner.
Without the identification of the receptor, a detailed analysis of the structural biology, including quantitative binding data, experimental protocols for interaction studies, and the associated signaling pathways, cannot be compiled. The creation of a technical guide as requested is therefore contingent on future research that elucidates the primary molecular target of this compound.
Future Directions and Requisite Research
To facilitate the development of a comprehensive technical guide on the structural biology of this compound-receptor interactions, the following research milestones are essential:
-
Receptor Identification: The foremost requirement is the definitive identification and characterization of the cellular receptor or receptors to which this compound binds. This could be achieved through various experimental approaches, including but not limited to:
-
Affinity chromatography using immobilized this compound to isolate its binding partner from cell lysates.
-
Yeast two-hybrid screening to identify protein-protein interactions.
-
Photo-affinity labeling to covalently link this compound to its receptor for subsequent identification.
-
-
Quantitative Binding Analysis: Once the receptor is identified, a thorough quantitative analysis of the binding interaction is necessary. This would involve determining key kinetic and thermodynamic parameters.
Table 1: Essential Quantitative Parameters for this compound-Receptor Interaction Analysis
| Parameter | Description |
| KD (Equilibrium Dissociation Constant) | A measure of the binding affinity between this compound and its receptor. |
| kon (Association Rate Constant) | The rate at which this compound binds to its receptor. |
| koff (Dissociation Rate Constant) | The rate at which the this compound-receptor complex dissociates. |
| IC50 / EC50 | The concentration of this compound required to inhibit or elicit 50% of the maximal biological response, respectively. |
-
Structural Elucidation: The three-dimensional structure of the this compound-receptor complex is paramount for a detailed understanding of the interaction at a molecular level.
Table 2: Key Methodologies for Structural Determination
| Experimental Protocol | Description |
| X-ray Crystallography | Provides high-resolution atomic detail of the protein structure and the ligand binding pose. Requires the crystallization of the this compound-receptor complex. |
| Cryo-Electron Microscopy (Cryo-EM) | Increasingly used for large and flexible protein complexes. Can provide near-atomic resolution structures without the need for crystallization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Useful for studying the dynamics of the interaction in solution and for mapping the binding interface. |
-
Signaling Pathway Analysis: Following the characterization of the direct interaction, the downstream signaling cascades initiated by this compound binding need to be elucidated.
Hypothetical Experimental Workflow
Should the receptor for this compound be identified, a potential experimental workflow to characterize the structural biology of the interaction could be as follows:
Caption: Hypothetical workflow for studying this compound-receptor interactions.
Hypothetical Signaling Pathway
If this compound were found to interact with a G-protein coupled receptor (GPCR), a possible signaling cascade could be visualized as follows:
Caption: A potential GPCR signaling pathway for this compound.
References
Early-Stage Research on Sucantomotide: Information Not Publicly Available
Despite a comprehensive search of publicly accessible scientific literature and clinical trial databases, no specific information was found regarding an early-stage cancer vaccine candidate designated as "Sucantomotide" or "STP 402." This suggests that research and development concerning this particular candidate may be in a very early, non-public phase, confined to internal discovery stages within a pharmaceutical or biotechnology company, or it may be designated under a different, undisclosed codename.
The initial search strategy aimed to retrieve preclinical data, mechanism of action, and any early clinical trial results for this compound to construct a detailed technical guide. However, the search queries for "this compound preclinical data," "STP 402 cancer vaccine mechanism of action," "this compound phase 1 trial results," and related terms did not yield any relevant specific documents. The general search results provided broad overviews of cancer vaccine development, unrelated therapeutic agents, and general clinical trial methodologies.
Without any foundational public data, it is not possible to provide the requested in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, or the creation of visualizations for signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals interested in the landscape of cancer vaccine candidates are encouraged to monitor public disclosures from companies active in immuno-oncology and to consult publicly available clinical trial registries for the most current information on new therapeutic agents entering clinical investigation. At present, information regarding the development of this compound or STP 402 is not available in the public domain.
Methodological & Application
Application Notes and Protocols for Sucantomotide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucantomotide is a synthetic peptide-based immunological agent developed for active immunization in the context of cancer therapy. As a peptide vaccine, it is designed to elicit a specific immune response against tumor-associated antigens (TAAs), thereby activating the patient's immune system to recognize and eliminate cancer cells. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound, as well as an overview of its immunological mechanism of action.
This compound has the amino acid sequence: Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu-OH (FMLGEFLKL).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C54H84N10O12S |
| Molecular Weight | 1097.4 g/mol |
| Amino Acid Sequence | Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water and aqueous buffers |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Leu-Wang resin (or similar acid-labile resin)
-
Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Precipitation solvent: Cold diethyl ether
Experimental Workflow for this compound Synthesis
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Detailed Synthesis Protocol
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH), HBTU, and DIPEA in DMF.
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (Leu, Phe, Glu, Gly, Leu, Met, Phe).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide is purified using preparative RP-HPLC to remove impurities such as truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.
Materials and Reagents
-
Crude this compound
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Experimental Workflow for this compound Purification
Caption: Purification workflow for synthetic this compound.
Detailed Purification Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the preparative C18 column with Mobile Phase A.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the molecular weight.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white, fluffy powder.
Table 2: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Condition |
| Analytical | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B over 30 min |
| Preparative | |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 20 mL/min |
| Gradient | 20-50% B over 60 min |
Characterization
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): To verify the correct molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition.
Mechanism of Action and Signaling Pathway
This compound, as a peptide-based cancer vaccine, is believed to work by stimulating the host's immune system to recognize and attack tumor cells that express a specific tumor-associated antigen (TAA). While the specific TAA targeted by this compound is not publicly disclosed, the general mechanism is well-understood.
Immunological Signaling Pathway
Caption: General signaling pathway of a TAA-targeting peptide vaccine.
The proposed mechanism involves the following steps:
-
Uptake and Processing: this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, the peptide is processed into smaller fragments.
-
Antigen Presentation: These peptide fragments are then loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules and presented on the surface of the APC.
-
T-Cell Activation:
-
MHC class I-peptide complexes are recognized by naive CD8+ T cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs).
-
MHC class II-peptide complexes are recognized by naive CD4+ T cells, which differentiate into helper T cells (Th).
-
-
Tumor Cell Recognition and Killing: The activated CTLs can then recognize and kill tumor cells that present the same TAA-derived peptide on their surface via MHC class I molecules. Helper T cells provide crucial support for the activation and maintenance of the CTL response.
Application Notes and Protocols for In Vitro Immunogenicity Assessment of Sucantomotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucantomotide is a novel synthetic peptide therapeutic under development. As with all biologic and synthetic peptide-based drugs, a thorough evaluation of its immunogenic potential is a critical component of preclinical safety assessment. Unwanted immunogenicity can lead to the development of anti-drug antibodies (ADAs), which may impact the drug's safety, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for the in vitro assessment of this compound's immunogenicity, focusing on the activation of innate and adaptive immune responses.
The following protocols are designed to be comprehensive, providing a robust framework for evaluating the potential for this compound to initiate a T-cell dependent immune response. These assays are crucial for identifying potential immunogenicity risks early in the drug development process.[1][2] The methods described herein are based on established in vitro assays for evaluating the immunogenicity of peptide therapeutics.[3][4]
I. Overview of In Vitro Immunogenicity Assessment Strategy
The in vitro assessment of this compound's immunogenicity should follow a multi-tiered approach, incorporating a combination of assays to provide a comprehensive risk profile.[5] This strategy involves evaluating key events in the immune response cascade, from initial interactions with innate immune cells to the activation of adaptive T-cell responses.
Diagram 1: Overall Workflow for In Vitro Immunogenicity Assessment
Caption: A tiered approach to in vitro immunogenicity testing for this compound.
II. Dendritic Cell (DC) Activation Assay
Dendritic cells are potent antigen-presenting cells (APCs) that play a pivotal role in initiating the adaptive immune response. This assay evaluates the potential of this compound to induce DC maturation, a critical step for T-cell activation.
Experimental Protocol
-
Isolation of Monocytes and Differentiation into mo-DCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Culture the isolated monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature monocyte-derived dendritic cells (mo-DCs).
-
-
Stimulation of mo-DCs with this compound:
-
Plate the immature mo-DCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add this compound at a range of concentrations (e.g., 1, 10, 100 µg/mL).
-
Include a positive control (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) and a negative control (vehicle).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of DC Maturation Markers by Flow Cytometry:
-
Harvest the mo-DCs and stain them with fluorescently labeled antibodies against DC maturation markers such as CD80, CD83, CD86, and HLA-DR.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of mature DCs and the mean fluorescence intensity (MFI) of the maturation markers.
-
Data Presentation
Table 1: Dendritic Cell Maturation Markers
| Treatment | Concentration (µg/mL) | % CD80+ Cells | % CD83+ Cells | % CD86+ Cells | HLA-DR MFI |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 1 | ||||
| 10 | |||||
| 100 | |||||
| LPS (Positive Control) | 1 |
Diagram 2: Dendritic Cell Activation Pathway
Caption: this compound-induced dendritic cell maturation pathway.
III. Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from whole blood or PBMCs upon exposure to this compound, which can be indicative of an innate immune response.
Experimental Protocol
-
Cell Preparation:
-
Use either fresh human whole blood or isolated PBMCs from a panel of healthy donors. For PBMC isolation, use Ficoll-Paque density gradient centrifugation.
-
-
Stimulation:
-
In a 96-well plate, incubate the whole blood (diluted 1:1 with RPMI-1640) or PBMCs (1 x 10^6 cells/mL) with various concentrations of this compound (e.g., 1, 10, 100 µg/mL).
-
Include a positive control (e.g., LPS at 1 µg/mL) and a negative control (vehicle).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification:
-
Centrifuge the plates and collect the supernatant (plasma or cell culture supernatant).
-
Measure the concentrations of key cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Presentation
Table 2: Cytokine Release Profile
| Treatment | Concentration (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | - | ||||
| This compound | 1 | ||||
| 10 | |||||
| 100 | |||||
| LPS (Positive Control) | 1 |
IV. MHC-Associated Peptide Proteomics (MAPPs)
The MAPPs assay identifies the specific peptides from this compound that are naturally processed and presented by Major Histocompatibility Complex (MHC) class II molecules on APCs. This provides direct evidence of antigen presentation, a prerequisite for T-cell activation.
Experimental Protocol
-
Generation of mo-DCs and Antigen Loading:
-
Generate immature mo-DCs from a panel of HLA-typed healthy donors as described in the DC activation assay.
-
Incubate the mo-DCs with a high concentration of this compound (e.g., 100 µg/mL) for 24 hours to allow for uptake, processing, and presentation.
-
-
Immuno-purification of MHC-Peptide Complexes:
-
Lyse the mo-DCs and immunoprecipitate the MHC class II-peptide complexes using pan-HLA-DR specific monoclonal antibodies coupled to magnetic beads.
-
-
Peptide Elution and Mass Spectrometry Analysis:
-
Elute the bound peptides from the MHC molecules using a low pH buffer.
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptide sequences derived from this compound by searching the MS/MS data against the this compound amino acid sequence.
-
Data Presentation
Table 3: Identified this compound-Derived Peptides Presented on MHC Class II
| Donor HLA Type | Peptide Sequence | Peptide Start Position | Peptide End Position |
| DRB101:01 | |||
| DRB103:01 | |||
| DRB104:01 | |||
| DRB107:01 | |||
| DRB1*15:01 |
V. T-Cell Proliferation Assay
This assay directly measures the proliferation of T-cells in response to this compound, indicating the activation of an adaptive immune response.
Experimental Protocol
-
PBMC Isolation:
-
Isolate PBMCs from a panel of healthy donors representing diverse HLA types.
-
-
Stimulation:
-
Label the PBMCs with a proliferation tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).
-
Culture the labeled PBMCs at 2 x 10^5 cells/well in a 96-well plate.
-
Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Include a positive control (e.g., Phytohaemagglutinin - PHA, or a known immunogenic peptide) and a negative control (vehicle).
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of T-Cell Proliferation:
-
Stain the cells with antibodies against CD4 and CD8 to identify T-cell subsets.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.
-
Data Presentation
Table 4: T-Cell Proliferation in Response to this compound
| Treatment | Concentration (µg/mL) | % Proliferating CD4+ T-Cells | % Proliferating CD8+ T-Cells |
| Vehicle Control | - | ||
| This compound | 1 | ||
| 10 | |||
| 100 | |||
| PHA (Positive Control) | 5 |
Diagram 3: T-Cell Activation and Proliferation Workflow
Caption: Workflow for the CFSE-based T-cell proliferation assay.
VI. Conclusion
The combination of these in vitro assays provides a comprehensive assessment of the immunogenic potential of this compound. The data generated will enable a thorough risk assessment and guide further development decisions. It is important to note that no single assay can definitively predict clinical immunogenicity. Therefore, a weight-of-evidence approach, integrating data from all assays, is essential for a robust evaluation. These protocols provide a solid foundation for the preclinical immunogenicity assessment of this compound.
References
Application Notes and Protocols for T-Cell Activation Assays Using Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols provide a general framework for assessing T-cell activation in response to a bioactive peptide. As of the latest literature search, specific data and established protocols for a peptide named "Sucantomotide" are not publicly available. Therefore, the information presented here is a generalized guide based on established methodologies for peptide-based T-cell stimulation and should be adapted and optimized for the specific peptide of interest.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and eliminating cancerous cells. The ability to measure and characterize T-cell responses to specific antigens, such as synthetic peptides, is fundamental in immunology research, vaccine development, and the advancement of immunotherapies.[1] Peptide-based T-cell activation assays provide a powerful tool to dissect the cellular immune response to a defined epitope. These assays typically involve the co-culture of peripheral blood mononuclear cells (PBMCs) with a peptide of interest, followed by the measurement of specific T-cell activation markers.[2] Key readouts include the expression of cell surface activation markers (e.g., CD69, CD25), cytokine secretion (e.g., IFN-γ, TNF-α), and cellular proliferation.[2][3]
This document outlines detailed protocols for performing in vitro T-cell activation assays using a bioactive peptide, providing a foundation for researchers to evaluate the immunogenic potential of novel peptide-based therapeutics.
Experimental Principles
The activation of T-cells is a complex process initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on the surface of an antigen-presenting cell (APC).[1] In vitro, this can be mimicked by introducing a synthetic peptide to a mixed population of immune cells, such as PBMCs, which contain both T-cells and APCs (e.g., monocytes, dendritic cells). The APCs process and present the peptide on their MHC molecules, leading to the activation of peptide-specific T-cells.
General Workflow for Peptide-Based T-Cell Activation Assay
Caption: Workflow for a peptide-based T-cell activation assay.
Experimental Protocols
Protocol 1: T-Cell Activation and Cytokine Production Analysis by Flow Cytometry
This protocol details the stimulation of PBMCs with a peptide and subsequent analysis of T-cell activation markers and intracellular cytokine production using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Bioactive Peptide (e.g., this compound)
-
DMSO (for peptide dissolution)
-
Brefeldin A
-
Phosphate Buffered Saline (PBS)
-
FACS Tubes
-
96-well U-bottom plates
-
Fluorescently conjugated antibodies against: CD3, CD4, CD8, CD69, IFN-γ, TNF-α
-
Fixable Viability Dye
-
Fixation/Permeabilization Buffer
-
Flow Cytometer
Procedure:
-
Preparation of Peptide Stock:
-
Dissolve the lyophilized peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in cell culture medium to prepare working concentrations. The final DMSO concentration in the cell culture should not exceed 0.5% to avoid toxicity.
-
-
PBMC Preparation:
-
Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Plate 1 x 10^5 cells (100 µL) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the peptide working solution at various concentrations to the respective wells.
-
Include a negative control (vehicle, e.g., medium with DMSO) and a positive control (e.g., a known immunogenic peptide pool or anti-CD3/CD28 beads).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours for activation marker analysis, or as described below for intracellular cytokine staining.
-
-
Intracellular Cytokine Staining:
-
After an initial incubation of 1-2 hours, add Brefeldin A to each well to inhibit cytokine secretion.
-
Continue to incubate for an additional 4-6 hours.
-
Harvest the cells and transfer them to FACS tubes.
-
-
Staining and Flow Cytometry:
-
Wash the cells with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Perform surface staining with antibodies against CD3, CD4, CD8, and CD69 for 30 minutes at 4°C.
-
Wash the cells, then fix and permeabilize using a commercial fixation/permeabilization buffer.
-
Perform intracellular staining with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol measures T-cell proliferation in response to peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
All materials from Protocol 1 (excluding Brefeldin A and intracellular staining antibodies)
-
Carboxyfluorescein succinimidyl ester (CFSE)
Procedure:
-
CFSE Labeling of PBMCs:
-
Resuspend 1 x 10^7 PBMCs in 1 mL of PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Stimulation:
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
Add the peptide at various concentrations, along with negative and positive controls.
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Staining and Flow Cytometry:
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8).
-
Wash and resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Data Presentation
Quantitative data from T-cell activation assays should be presented in a clear and organized manner to facilitate comparison between different conditions.
Table 1: T-Cell Activation Marker Expression in Response to Peptide Stimulation
| Treatment Group | Concentration (µg/mL) | % CD69+ of CD4+ T-cells | % CD69+ of CD8+ T-cells |
| Vehicle Control | 0 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Peptide X | 1 | 5.2 ± 0.8 | 8.1 ± 1.2 |
| Peptide X | 10 | 15.6 ± 2.1 | 22.4 ± 3.5 |
| Peptide X | 100 | 18.3 ± 2.5 | 25.9 ± 4.1 |
| Positive Control | - | 45.8 ± 5.3 | 55.2 ± 6.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Intracellular Cytokine Production in T-Cells Following Peptide Stimulation
| Treatment Group | Concentration (µg/mL) | % IFN-γ+ of CD4+ T-cells | % TNF-α+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| Vehicle Control | 0 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.2 ± 0.06 | 0.3 ± 0.09 |
| Peptide X | 1 | 2.5 ± 0.4 | 3.1 ± 0.5 | 4.8 ± 0.7 | 5.5 ± 0.9 |
| Peptide X | 10 | 8.9 ± 1.2 | 10.2 ± 1.5 | 15.6 ± 2.3 | 18.1 ± 2.8 |
| Peptide X | 100 | 10.1 ± 1.6 | 12.5 ± 1.9 | 17.8 ± 2.9 | 20.3 ± 3.4 |
| Positive Control | - | 25.4 ± 3.8 | 30.1 ± 4.2 | 40.2 ± 5.1 | 45.7 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: T-Cell Proliferation in Response to Peptide Stimulation
| Treatment Group | Concentration (µg/mL) | Proliferation Index (CD4+) | Proliferation Index (CD8+) |
| Vehicle Control | 0 | 1.05 ± 0.08 | 1.10 ± 0.09 |
| Peptide X | 1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Peptide X | 10 | 3.5 ± 0.4 | 4.8 ± 0.6 |
| Peptide X | 100 | 3.8 ± 0.5 | 5.2 ± 0.7 |
| Positive Control | - | 6.2 ± 0.8 | 8.1 ± 1.1 |
Proliferation index is a measure of the average number of divisions of the responding cells.
Signaling Pathways
Simplified T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation signaling pathway.
References
Sucantomotide: A Novel Peptide for Investigating T-Cell Cross-Reactivity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and vaccinology.
Introduction:
Sucantomotide is a synthetic peptide with the amino acid sequence Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu (FMLGEFLKL). While extensive public data on "this compound" as a trade name is limited, the peptide sequence itself represents a potential tool for immunological research, particularly in the study of T-cell activation and cross-reactivity. T-cell cross-reactivity, the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC complexes, is a critical phenomenon in both protective immunity and immunopathology. Understanding the principles of T-cell cross-reactivity is paramount for the development of effective vaccines and immunotherapies, as well as for ensuring their safety by minimizing off-target effects.
This document provides a framework for utilizing a synthetic peptide like this compound (FMLGEFLKL) as a research tool to explore the intricacies of T-cell responses. The protocols outlined below are based on established methodologies for characterizing T-cell epitopes and assessing their cross-reactive potential.
Data Presentation
As there is no publicly available quantitative data specific to this compound (FMLGEFLKL), the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: MHC-I Binding Affinity of this compound (FMLGEFLKL)
| HLA Allele | Predicted Binding Affinity (IC50, nM) | Experimental Binding Affinity (IC50, nM) | Stability of Peptide-MHC Complex (t1/2, hours) |
| HLA-A02:01 | User-defined | User-defined | User-defined |
| HLA-A03:01 | User-defined | User-defined | User-defined |
| HLA-B*07:02 | User-defined | User-defined | User-defined |
| (Add other relevant alleles) | User-defined | User-defined | User-defined |
Table 2: Immunogenicity of this compound in vitro
| Donor PBMC | T-Cell Precursor Frequency (per 10^6 cells) | Dominant Responding T-Cell Phenotype (CD4+/CD8+) | Key Cytokines Produced (e.g., IFN-γ, TNF-α, IL-2) |
| Donor 1 (HLA type) | User-defined | User-defined | User-defined |
| Donor 2 (HLA type) | User-defined | User-defined | User-defined |
| Donor 3 (HLA type) | User-defined | User-defined | User-defined |
Table 3: Cross-Reactivity Profile of this compound-Specific T-Cells
| Peptide Variant | Sequence | T-Cell Activation (e.g., % IFN-γ+ cells) | EC50 (nM) |
| This compound | FMLGEFLKL | User-defined | User-defined |
| Alanine Scan Variant 1 | A MLGEFLKL | User-defined | User-defined |
| Alanine Scan Variant 2 | FA LGEFLKL | User-defined | User-defined |
| ... | ... | User-defined | User-defined |
| Known Tumor Antigen Peptide | Sequence | User-defined | User-defined |
| Known Viral Peptide | Sequence | User-defined | User-defined |
Experimental Protocols
Protocol 1: In Silico Prediction of MHC-I Binding
This protocol outlines the use of computational tools to predict the binding affinity of this compound for various HLA class I alleles.
Workflow:
Caption: In silico MHC-I binding prediction workflow for this compound.
Methodology:
-
Obtain the amino acid sequence of this compound (FMLGEFLKL).
-
Select a panel of common HLA class I alleles for analysis.
-
Utilize a reputable MHC-I binding prediction server (e.g., NetMHCpan, IEDB analysis resource).
-
Input the peptide sequence and the list of HLA alleles into the prediction tool.
-
Analyze the output, which typically provides a predicted IC50 value (nM) or a percentile rank for binding affinity. Peptides with high affinity (low IC50 or rank) are more likely to be presented by the corresponding HLA molecule.
Protocol 2: T-Cell Priming and Expansion with this compound
This protocol describes the in vitro stimulation of T-cells from peripheral blood mononuclear cells (PBMCs) with this compound.
Workflow:
Caption: Workflow for in vitro priming and expansion of T-cells.
Methodology:
-
Isolate PBMCs from HLA-typed healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Pulse the PBMCs with this compound (e.g., at 10 µg/mL) for 2 hours at 37°C.
-
Wash the cells to remove excess peptide.
-
Culture the peptide-pulsed PBMCs in complete medium supplemented with cytokines such as IL-2, IL-7, and IL-15 to promote T-cell survival and proliferation.
-
Restimulate the cultures with peptide-pulsed autologous PBMCs or other antigen-presenting cells every 7-10 days.
-
After several rounds of stimulation, the resulting T-cell line can be tested for specificity.
Protocol 3: Assessment of T-Cell Cross-Reactivity
This protocol details how to test the expanded this compound-specific T-cells for reactivity against other peptides.
Workflow:
Caption: Experimental workflow for assessing T-cell cross-reactivity.
Methodology:
-
Prepare a library of peptides for cross-reactivity testing. This can include:
-
An alanine scan of the this compound sequence (each amino acid residue is systematically replaced with alanine).
-
Peptides with single amino acid substitutions at key TCR contact residues.
-
Homologous peptides from known human proteins (e.g., identified through BLAST search) or pathogen-derived proteins.
-
-
Use a suitable antigen-presenting cell (APC) line, such as T2 cells (for HLA-A2 restricted peptides) or autologous PBMCs.
-
Pulse the APCs with each peptide from the library individually.
-
Co-culture the expanded this compound-specific T-cells with the peptide-pulsed APCs.
-
Assess T-cell activation using standard immunological assays:
-
ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the number of cytokine-secreting cells (e.g., IFN-γ).
-
Intracellular Cytokine Staining (ICS): To determine the percentage of T-cells producing specific cytokines by flow cytometry.
-
Cytotoxicity Assay: To measure the ability of the T-cells to kill peptide-loaded target cells.
-
-
A positive response to a peptide other than this compound indicates cross-reactivity.
Signaling Pathways
T-Cell Receptor (TCR) Signaling Pathway
The interaction of a peptide-MHC complex with the TCR initiates a cascade of intracellular signaling events leading to T-cell activation. Understanding this pathway is crucial for interpreting the effects of this compound on T-cells.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
This compound (FMLGEFLKL) represents a potential tool for dissecting the mechanisms of T-cell recognition and cross-reactivity. The protocols and frameworks provided here offer a starting point for researchers to characterize its immunological properties. By systematically evaluating its MHC binding, its ability to elicit T-cell responses, and the cross-reactive potential of those responses, a comprehensive understanding of its utility as an immunological probe can be established. Such studies will contribute to the broader knowledge of T-cell biology and aid in the rational design of future immunotherapies.
Application Notes and Protocols: Development of WT1-Targeted Peptide-Based Cancer Vaccines (DSP-7888 / Adegramotide/Nelatimotide)
Disclaimer: The following information is based on publicly available data regarding the investigational cancer vaccine DSP-7888 (adegramotide/nelatimotide). The user's initial query for "Sucantomotide" did not yield specific results; however, the provided details strongly align with the developmental history and characteristics of DSP-7888. This document is intended for research, scientific, and drug development professionals.
Introduction
DSP-7888 (also known as adegramotide/nelatimotide or ombipepimut-S) is an investigational therapeutic cancer vaccine designed to elicit a robust and specific immune response against cancers overexpressing the Wilms' Tumor 1 (WT1) protein.[1][2] WT1 is a transcription factor that is highly expressed in various hematologic malignancies and solid tumors, making it a promising target for cancer immunotherapy.[1][3] The vaccine is composed of two synthetic peptides that aim to stimulate both cytotoxic and helper T-lymphocyte-mediated immune responses against tumor cells expressing WT1.
Mechanism of Action
The DSP-7888 vaccine leverages the immune system's ability to recognize and eliminate cancerous cells. Its mechanism is centered on the presentation of specific WT1-derived peptide epitopes to T lymphocytes.
-
Nelatimotide: This component consists of two modified peptides that act as cytotoxic T-lymphocyte (CTL) epitopes. These peptides are designed to bind to HLA-A02:01, HLA-A02:06, and HLA-A*24:02 molecules on antigen-presenting cells (APCs). This presentation leads to the activation of WT1-specific CD8+ CTLs, which are capable of directly identifying and killing tumor cells that present these WT1 epitopes.
-
Adegramotide: This is a longer peptide that functions as a helper T-lymphocyte (HTL) epitope. It is presented by APCs on MHC class II molecules to CD4+ T-helper cells. The activation of these helper T-cells is crucial for a sustained and effective anti-tumor immune response. They provide essential cytokines and co-stimulatory signals that promote the proliferation and effector function of CTLs, and contribute to the generation of immunological memory.
The synergistic action of inducing both "killer" (CTL) and "helper" (HTL) T-cell responses is intended to create a more potent and durable anti-tumor effect compared to vaccines that only stimulate a single arm of the T-cell response.
Signaling Pathway Diagram
References
Application Notes and Protocols: Adjuvant Selection for Sucantomotide (CV-301) Vaccine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Sucantomotide and its Intrinsic Adjuvant Properties
This compound, formerly known as CV-301, is a therapeutic cancer vaccine designed to elicit a robust T-cell response against tumors expressing carcinoembryonic antigen (CEA) and mucin-1 (MUC-1). Unlike traditional peptide or subunit vaccines that are often weakly immunogenic and require the addition of external adjuvants, this compound is based on a potent poxvirus prime-boost system with inherent immunostimulatory properties.
The vaccine regimen consists of:
-
Priming Dose: A recombinant Modified Vaccinia Ankara (MVA-BN-CV301) vector.
-
Booster Doses: A recombinant fowlpox (FPV-CV301) vector.
Both viral vectors are engineered to express the tumor-associated antigens CEA and MUC-1. Crucially, they also express a triad of co-stimulatory molecules known as TRICOM (B7-1, ICAM-1, and LFA-3).[1] This design provides a multi-faceted, self-adjuvanting mechanism of action.
The primary adjuvant effect of this compound stems from:
-
Viral Vector Backbone: Poxviruses, like MVA and FPV, are inherently recognized by the innate immune system through Pattern Recognition Receptors (PRRs), triggering a potent local inflammatory response. This recruits and activates antigen-presenting cells (APCs), a critical first step in initiating an adaptive immune response.
-
TRICOM Co-stimulation: The expression of B7-1, ICAM-1, and LFA-3 directly on the infected cells provides the crucial "Signal 2" for T-cell activation. This ensures that when a T-cell recognizes the CEA or MUC-1 antigen (Signal 1), it receives a strong co-stimulatory signal, leading to robust T-cell proliferation and effector function, rather than anergy or tolerance.[1]
Therefore, the primary consideration for "adjuvant selection" for this compound is not about finding a substance to mix with the vaccine, but rather understanding and potentially augmenting its built-in adjuvant effects. This can be achieved by combining this compound with other immunomodulatory agents that work through complementary pathways.
Rationale for Selecting Additional Adjuvants for Combination Therapy
While this compound possesses intrinsic adjuvant properties, its therapeutic efficacy may be further enhanced by overcoming the immunosuppressive tumor microenvironment and augmenting the vaccine-induced T-cell response. The selection of an additional immunomodulatory agent should be based on a clear understanding of its mechanism of action and its potential to synergize with the poxvirus-TRICOM platform.
Key adjuvant classes and their rationale for combination with this compound are summarized below.
| Adjuvant Class | Mechanism of Action | Rationale for Combination with this compound |
| Cytokines | Modulate immune cell activation, proliferation, and differentiation. | GM-CSF: Recruits and promotes the maturation of dendritic cells (DCs) at the vaccination site, potentially increasing the number of APCs that can present CEA and MUC-1 antigens to T-cells.[2] |
| TLR Agonists | Activate specific Toll-like receptors (TLRs) on innate immune cells, leading to potent activation and cytokine production. | CpG ODN (TLR9 agonist): Can drive a strong Th1-biased immune response, which is crucial for effective anti-tumor cytotoxicity. This can complement the broad immune activation induced by the poxvirus backbone. |
| Immune Checkpoint Inhibitors | Block inhibitory pathways that suppress T-cell activity (e.g., PD-1/PD-L1, CTLA-4). | Anti-PD-1/PD-L1: this compound-activated T-cells can upregulate PD-1. Blocking this "off switch" can sustain the anti-tumor activity of the vaccine-induced T-cells within the tumor microenvironment. Anti-CTLA-4: Can enhance the priming phase of the T-cell response in the lymph nodes, potentially leading to a larger and more diverse population of tumor-specific T-cells generated by the vaccine. |
Experimental Protocols for Adjuvant Evaluation
The following protocols provide detailed methodologies for the preclinical evaluation of additional adjuvants in combination with this compound. These assays are designed to assess the impact of the adjuvant on the key immunological parameters required for an effective anti-tumor response.
In Vitro Evaluation: Dendritic Cell (DC) Maturation Assay
This assay assesses the ability of an adjuvant to enhance the activation and maturation of DCs, the most potent APCs for initiating a T-cell response.
Objective: To quantify the upregulation of co-stimulatory and maturation markers on human monocyte-derived dendritic cells (mo-DCs) following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads (for monocyte isolation)
-
Recombinant Human GM-CSF and IL-4
-
This compound (MVA-BN-CV301)
-
Test Adjuvant (e.g., CpG ODN)
-
LPS (positive control)
-
Complete RPMI-1640 medium
-
FACS Buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies: Anti-CD14, Anti-CD11c, Anti-HLA-DR, Anti-CD80, Anti-CD86, Anti-CD83
-
Propidium Iodide (PI) or other viability dye
Protocol:
-
Generation of Immature mo-DCs:
-
Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes for 5-6 days in complete RPMI medium supplemented with GM-CSF (e.g., 800 IU/mL) and IL-4 (e.g., 250 IU/mL).
-
On day 3, perform a half-media change, replenishing with fresh medium containing GM-CSF and IL-4.
-
-
Stimulation of mo-DCs:
-
On day 6, harvest the immature mo-DCs.
-
Seed the cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL.
-
Add the following stimuli to the respective wells:
-
Medium only (Negative Control)
-
This compound (MVA-BN-CV301) alone
-
This compound + Test Adjuvant (at various concentrations)
-
Test Adjuvant alone
-
LPS (e.g., 100 ng/mL) (Positive Control)
-
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Staining and Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies (CD11c, HLA-DR, CD80, CD86, CD83) and a viability dye for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single cells that are CD11c+. Analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for HLA-DR, CD80, CD86, and CD83.
-
Data Presentation:
| Treatment Group | % CD83+ of Live CD11c+ cells | MFI of CD86 on Live CD11c+ cells | MFI of HLA-DR on Live CD11c+ cells |
| Unstimulated | 5.2 ± 1.1 | 1,500 ± 250 | 12,000 ± 1,500 |
| This compound | 35.8 ± 4.5 | 8,700 ± 980 | 35,000 ± 4,100 |
| Test Adjuvant (e.g., CpG) | 42.1 ± 5.2 | 10,500 ± 1,200 | 41,000 ± 4,800 |
| This compound + Test Adjuvant | 68.5 ± 7.9 | 18,900 ± 2,150 | 62,000 ± 6,500 |
| LPS (Positive Control) | 75.4 ± 8.1 | 21,000 ± 2,400 | 68,000 ± 7,200 |
(Note: Data are representative examples and will vary based on donors and experimental conditions.)
In Vitro Evaluation: Mixed Lymphocyte Reaction (MLR)
This assay measures the ability of vaccine- and adjuvant-stimulated DCs to induce the proliferation of allogeneic T-cells, a key indicator of their T-cell priming capacity.
Objective: To measure the proliferation of T-cells co-cultured with DCs that have been stimulated with this compound with or without a test adjuvant.
Materials:
-
Two different healthy human donor PBMCs
-
Materials for mo-DC generation (as in 3.1)
-
CD3+ T-Cell Isolation Kit
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
Protocol:
-
Prepare Stimulator Cells (mo-DCs):
-
Generate and stimulate mo-DCs from Donor A as described in the DC Maturation Assay (Protocol 3.1).
-
After the 24-48 hour stimulation, treat the DCs with Mitomycin C (e.g., 50 µg/mL) or irradiate them to arrest proliferation.
-
Wash the cells thoroughly to remove any residual Mitomycin C or media components.
-
-
Prepare Responder Cells (T-Cells):
-
Isolate CD3+ T-cells from the PBMCs of Donor B.
-
Label the T-cells with a cell proliferation dye (e.g., CFSE at 1 µM) according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Co-culture and Proliferation Analysis:
-
Co-culture the dye-labeled responder T-cells (Donor B) with the treated stimulator mo-DCs (Donor A) in a 96-well U-bottom plate at a ratio of 10:1 (T-cell:DC).
-
Include controls:
-
T-cells alone (unstimulated)
-
T-cells with PHA or anti-CD3/CD28 beads (positive control)
-
-
Incubate the co-culture for 5-7 days at 37°C, 5% CO2.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live lymphocyte population and measure the dilution of the proliferation dye. Proliferation is indicated by a decrease in the dye's fluorescence intensity.
-
Data Presentation:
| DC Stimulator Group | % Proliferated T-Cells (CFSE low) |
| Unstimulated DCs | 8.5 ± 2.1 |
| This compound-stimulated DCs | 45.2 ± 5.8 |
| Test Adjuvant-stimulated DCs | 51.7 ± 6.2 |
| This compound + Test Adjuvant-stimulated DCs | 78.9 ± 8.5 |
| Positive Control (PHA) | 92.1 ± 4.9 |
(Note: Data are representative examples.)
In Vivo Evaluation: Cytotoxic T-Lymphocyte (CTL) Killing Assay
This is the definitive preclinical assay to determine if a vaccine formulation can induce functional, antigen-specific CTLs that can kill target cells in a living animal.
Objective: To measure the in vivo killing of CEA or MUC-1 peptide-pulsed target cells in mice vaccinated with this compound with or without a test adjuvant.
Materials:
-
HLA-A2 transgenic mice (or other appropriate strain)
-
This compound (mouse-adapted vectors)
-
Test Adjuvant
-
CEA and MUC-1 immunodominant peptides
-
Splenocytes from naive donor mice
-
Cell Proliferation Dyes (CFSE at two different concentrations)
-
PBS, RPMI medium
Protocol:
-
Vaccination of Mice:
-
Immunize groups of mice (n=5-8 per group) with:
-
PBS (Control)
-
This compound alone
-
This compound + Test Adjuvant
-
-
Follow a prime-boost schedule (e.g., prime on day 0, boost on day 14).
-
-
Preparation of Target Cells (7 days after boost):
-
Harvest splenocytes from a naive, syngeneic donor mouse.
-
Split the splenocytes into two populations.
-
Population 1 (Target): Pulse with the relevant peptide (e.g., CEA peptide) at 1-10 µg/mL for 90 minutes at 37°C. Label these cells with a high concentration of CFSE (e.g., 5 µM).
-
Population 2 (Internal Control): Leave these cells unpulsed (or pulsed with an irrelevant peptide). Label them with a low concentration of CFSE (e.g., 0.5 µM).
-
Wash both cell populations extensively to remove excess peptide and dye.
-
Mix the two populations together at a 1:1 ratio.
-
-
Adoptive Transfer and In Vivo Killing:
-
Inject approximately 10-20 x 10^6 total labeled cells (mixed population) intravenously into the tail vein of the vaccinated mice.
-
Allow 18-24 hours for in vivo killing to occur.
-
-
Analysis:
-
Harvest spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Identify the two target populations based on their CFSE fluorescence intensity (CFSE-high and CFSE-low).
-
Calculate the percentage of specific killing for each mouse using the following formula: % Specific Killing = [1 - (Ratio Unimmunized / Ratio Immunized)] x 100 Where Ratio = (% CFSE-low / % CFSE-high)
-
Data Presentation:
| Vaccination Group | Antigen | Mean % Specific Killing ± SEM |
| PBS Control | CEA | 3.5 ± 1.5 |
| This compound | CEA | 55.8 ± 6.7 |
| This compound + Test Adjuvant | CEA | 85.2 ± 7.9 |
| PBS Control | MUC-1 | 4.1 ± 1.8 |
| This compound | MUC-1 | 51.3 ± 6.1 |
| This compound + Test Adjuvant | MUC-1 | 81.7 ± 8.2 |
(Note: Data are representative examples.)
Visualizations: Workflows and Signaling Pathways
Logical Workflow for Adjuvant Selection
Signaling Pathway for this compound and a TLR Agonist
Conclusion
The selection of an "adjuvant" for the this compound (CV-301) vaccine platform is a nuanced consideration that moves beyond simple formulation. It involves a strategy of rational combination immunotherapy. The intrinsic adjuvant properties of the poxviral vectors and the encoded TRICOM co-stimulatory molecules provide a powerful foundation for generating anti-tumor T-cell responses. The role of the researcher is to identify and validate additional immunomodulatory agents that can synergistically enhance this response, leading to more potent and durable clinical outcomes. The experimental protocols and logical workflows provided herein offer a comprehensive framework for the systematic evaluation and selection of optimal combination partners for this compound, ultimately advancing the development of more effective cancer immunotherapies.
References
Sucantomotide peptide stability and handling procedures
An in-depth guide to the stability and handling of the peptide sucantomotide (H-Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu-OH) has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to ensure the integrity and proper use of this peptide.
Application Notes for this compound
Peptide Description: this compound is a nine-amino-acid peptide with the sequence Phenylalanine-Methionine-Leucine-Glycine-Glutamic Acid-Phenylalanine-Leucine-Lysine-Leucine (FMLGEFLKL). Its composition, featuring a methionine residue and a high proportion of hydrophobic residues, dictates its specific stability concerns and handling requirements.
Primary Stability Concerns: The principal chemical degradation pathway for this compound is the oxidation of the methionine (Met) residue. The thioether side chain of methionine is susceptible to oxidation, which can convert it to methionine sulfoxide (Met(O)) and potentially further to methionine sulfone. This modification can alter the peptide's structure and biological activity. Other potential degradation pathways include hydrolysis of the peptide bonds, which is a general concern for all peptides.
Handling and Storage of Lyophilized this compound
For optimal stability, it is recommended to store lyophilized this compound at -20°C or colder in a tightly sealed container to protect it from moisture and light.[1][2] Many peptides are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can significantly reduce their long-term stability.[3][4][5]
Protocol for Handling Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Wear gloves to avoid contamination from enzymes and bacteria.
-
Weigh the desired amount of peptide quickly in a clean environment.
-
After dispensing, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to oxygen.
-
Store the resealed vial at -20°C or below.
Reconstitution and Storage of this compound Solutions
Due to its hydrophobic nature (over 50% hydrophobic residues), dissolving this compound may require the use of organic solvents. Peptides in solution are significantly less stable than in their lyophilized form.
Protocol for Reconstituting Hydrophobic Peptides:
-
To reconstitute this compound, begin by attempting to dissolve it in sterile, oxygen-free water. Oxygen-free water can be prepared by bubbling an inert gas such as nitrogen, argon, or helium through it. This is particularly important for peptides containing methionine, cysteine, or tryptophan to prevent oxidation.
-
If the peptide does not readily dissolve in water, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be added to aid in solubilization.
-
Once the peptide is fully dissolved in the organic solvent, sterile water or a buffer solution (pH 5-7) can be slowly added to reach the desired final concentration.
-
For peptides with charged residues like this compound (contains glutamic acid and lysine), adjusting the pH can aid solubility. For acidic peptides, a small amount of 1% ammonium hydroxide or 10% ammonium bicarbonate can be used. For basic peptides, 1-10% acetic acid may be helpful.
Storage of Peptide Solutions:
-
Peptide solutions should be stored at -20°C.
-
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
The shelf-life of peptides in solution, especially those containing methionine, is limited.
Stability Data
Currently, there is no publicly available quantitative stability data specifically for this compound. The following tables provide illustrative examples of how stability data for a methionine-containing peptide like this compound might be presented. These are based on general knowledge of peptide degradation.
Table 1: Illustrative Stability of this compound Solution at Different Temperatures
| Storage Temperature | Purity after 1 week (%) | Purity after 4 weeks (%) | Primary Degradant |
| -20°C | 99.5 | 98.0 | Methionine Sulfoxide |
| 4°C | 97.0 | 90.0 | Methionine Sulfoxide |
| 25°C (Room Temp) | 85.0 | 60.0 | Methionine Sulfoxide |
Table 2: Illustrative Effect of pH on this compound Solution Stability at 4°C
| pH | Purity after 4 weeks (%) |
| 3.0 | 92.0 |
| 5.0 | 95.0 |
| 7.0 | 91.0 |
| 9.0 | 85.0 |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a typical reverse-phase high-performance liquid chromatography (RP-HPLC) method to monitor the degradation of this compound over time.
Materials:
-
This compound peptide
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubators or water baths at various temperatures
-
pH meter
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (as determined during reconstitution). Aliquot the stock solution into several vials for each storage condition (e.g., different temperatures and pH values).
-
Incubation: Store the vials at the selected temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.
-
HPLC Analysis:
-
Equilibrate the RP-HPLC system with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Inject a standard amount of the this compound sample.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
The purity of the peptide is determined by calculating the peak area of the intact this compound as a percentage of the total peak area of all detected peaks.
-
Degradation products, such as the oxidized form, will typically appear as new peaks with different retention times. Mass spectrometry can be coupled with HPLC (LC-MS) to identify these degradants. The oxidation of methionine to methionine sulfoxide results in a mass increase of 16 Da.
-
Protocol for Forced Degradation Study
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
Procedure:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate this compound solution in 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Incubate lyophilized this compound at 105°C for 24 hours.
-
Photostability: Expose this compound solution to light (ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze the stressed samples by RP-HPLC and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Chemical pathway of methionine oxidation in this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Sucantomotide-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucantomotide (formerly DSP-7888) is an investigational therapeutic cancer vaccine composed of two synthetic peptides derived from the Wilms' tumor 1 (WT1) protein.[1][2] WT1 is a transcription factor that is highly expressed in various types of leukemia and solid tumors, making it a promising tumor-associated antigen for immunotherapy.[3][4] this compound is designed to elicit a robust and specific immune response by inducing both cytotoxic T-lymphocytes (CTLs) and helper T-lymphocytes to recognize and eliminate cancer cells expressing WT1.[1]
Flow cytometry is a powerful technique for the detailed analysis of antigen-specific T-cell responses at the single-cell level. This document provides comprehensive application notes and detailed protocols for the characterization of this compound-specific T-cells using multi-parameter flow cytometry. The assays described herein are critical for evaluating the immunogenicity of this compound in pre-clinical and clinical settings, providing insights into the magnitude, functionality, and phenotype of the induced T-cell response.
Key Applications
-
Immunogenicity Assessment: Quantify the frequency of this compound-specific CD4+ and CD8+ T-cells in peripheral blood mononuclear cells (PBMCs).
-
Functional Profiling: Determine the functional capacity of this compound-specific T-cells by measuring cytokine production (e.g., IFN-γ, TNF-α, IL-2).
-
Phenotypic Characterization: Analyze the expression of activation and memory markers on this compound-responsive T-cells.
-
Proliferation Analysis: Measure the proliferative potential of T-cells upon stimulation with this compound peptides.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the types of quantitative data that can be generated from the described flow cytometry protocols.
Table 1: Frequency of this compound-Specific T-Cells
| T-Cell Subset | Marker Panel | Expected Frequency (Post-Vaccination) |
| CD8+ T-Cells | CD3, CD8, WT1-peptide/MHC Tetramer | 0.05 - 2.0% of CD8+ T-cells |
| CD4+ T-Cells | CD3, CD4, Intracellular Cytokine | 0.1 - 5.0% of CD4+ T-cells |
Table 2: Functional Profile of this compound-Specific T-Cells (Intracellular Cytokine Staining)
| Cytokine | T-Cell Subset | Expected Percentage of Cytokine-Positive Cells (among antigen-specific T-cells) |
| IFN-γ | CD8+ and CD4+ | 20 - 80% |
| TNF-α | CD8+ and CD4+ | 15 - 70% |
| IL-2 | CD4+ | 10 - 60% |
Table 3: Phenotypic Analysis of Activated this compound-Specific T-Cells
| Activation Marker | T-Cell Subset | Expected Percentage of Marker-Positive Cells (among antigen-specific T-cells) |
| CD69 (Early) | CD8+ and CD4+ | 30 - 90% |
| CD25 (Late) | CD4+ | 20 - 70% |
| HLA-DR | CD8+ and CD4+ | 10 - 50% |
Table 4: Proliferation of this compound-Specific T-Cells (CFSE Assay)
| Parameter | Measurement | Expected Outcome |
| Proliferation Index | Average number of divisions in responding cells | > 1.5 |
| Percentage of Divided Cells | Percentage of cells that have undergone at least one division | > 10% |
Signaling Pathways and Experimental Workflows
T-Cell Activation by this compound Peptides
This compound peptides are presented by antigen-presenting cells (APCs) via Major Histocompatibility Complex (MHC) class I and class II molecules to CD8+ and CD4+ T-cells, respectively. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T-cell, leading to activation, proliferation, and effector functions.
Caption: T-Cell activation signaling pathway initiated by this compound.
Experimental Workflow: Intracellular Cytokine Staining (ICS)
This workflow outlines the key steps for identifying and quantifying functional this compound-specific T-cells based on their cytokine production.
Caption: Experimental workflow for Intracellular Cytokine Staining.
Experimental Workflow: CFSE Proliferation Assay
This workflow details the procedure for measuring the proliferative response of T-cells to this compound stimulation.
Caption: Experimental workflow for CFSE Proliferation Assay.
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for Functional Analysis
This protocol is designed to identify T-cells that produce cytokines in response to this compound stimulation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound peptide pool (optimized concentration)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
Brefeldin A and Monensin
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α, anti-IL-2
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI 1640 at a concentration of 1-2 x 10^6 cells/mL.
-
Add this compound peptide pool to the desired final concentration.
-
Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each).
-
Include appropriate controls: an unstimulated control (vehicle only) and a positive control (e.g., CEF peptide pool or a mitogen like PHA).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) and incubate for an additional 4-14 hours.
-
-
Surface Staining:
-
Harvest cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash and then stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells to remove excess antibodies.
-
Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Wash cells with Permeabilization/Wash buffer.
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) in Permeabilization/Wash buffer for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash cells and resuspend in PBS for flow cytometry acquisition.
-
Acquire a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate software, gating first on live, single lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets to determine the percentage of cytokine-producing cells.
-
Protocol 2: CFSE Proliferation Assay
This protocol measures the proliferation of T-cells in response to this compound.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound peptide pool (optimized concentration)
-
Phosphate-Buffered Saline (PBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs as described in Protocol 1.
-
CFSE Labeling:
-
Wash and resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640.
-
Wash the cells twice with complete RPMI 1640 to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs in complete RPMI 1640 at 1-2 x 10^6 cells/mL.
-
Add this compound peptide pool.
-
Include an unstimulated, CFSE-labeled control and a positive control (e.g., PHA).
-
Culture for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Acquisition:
-
Harvest cells and stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) as described in Protocol 1.
-
Acquire cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single lymphocytes, then on T-cell subsets (CD4+ and CD8+).
-
Analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Protocol 3: Staining for T-Cell Activation Markers
This protocol is used to assess the early and late activation status of T-cells following stimulation with this compound.
Materials:
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound peptide pool (optimized concentration)
-
Phosphate-Buffered Saline (PBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25, anti-HLA-DR
-
Flow cytometer
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs and stimulate with the this compound peptide pool as described in Protocol 1 for 24-72 hours. The optimal time point should be determined empirically (e.g., 24 hours for CD69, 48-72 hours for CD25 and HLA-DR).
-
-
Surface Staining:
-
Harvest cells and wash with PBS.
-
Stain with a fixable viability dye.
-
Wash and stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) and activation markers (CD69, CD25, HLA-DR) for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash cells and resuspend in PBS for flow cytometry acquisition.
-
Analyze the data by gating on T-cell subsets and quantifying the percentage of cells expressing each activation marker.
-
References
- 1. Multicenter, Open-Label, Phase I Study of DSP-7888 Dosing Emulsion in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sumitomo Dainippon Pharma Announces Phase 3 Study of Investigational Cancer Vaccine DSP-7888 in Patients with Glioblastoma Terminates | Sumitomo Pharma [sumitomo-pharma.com]
- 3. WT1 (Wilms' tumor gene 1): biology and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Detection of Anti-Sucantomotide Antibodies using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sucantomotide, a novel therapeutic agent, has the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). The detection and characterization of these ADAs are critical for understanding the immunogenicity profile of this compound and its potential clinical impact. This document provides a detailed protocol for a bridging ELISA to detect anti-Sucantomotide antibodies in serum and plasma samples. A bridging ELISA format is often preferred for ADA detection due to its high specificity and ability to detect different isotypes of antibodies.[1][2]
Experimental Protocols
Principle of the Bridging ELISA for Anti-Sucantomotide Antibodies:
In this assay, a biotin-labeled this compound and a horseradish peroxidase (HRP)-labeled this compound are used to detect the presence of anti-Sucantomotide antibodies in the sample. The bivalent nature of the antibody allows it to "bridge" the biotin-labeled this compound, which is captured on a streptavidin-coated plate, and the HRP-labeled this compound. The subsequent addition of a substrate for HRP results in a colorimetric reaction, where the intensity of the color is proportional to the amount of anti-Sucantomotide antibodies present in the sample.[1][3]
Materials and Reagents:
-
Streptavidin-coated 96-well microplates
-
Biotin-labeled this compound
-
HRP-labeled this compound
-
Anti-Sucantomotide antibody positive control
-
Negative control serum/plasma
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample Dilution Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Protocol:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Prepare working solutions of biotin-labeled this compound and HRP-labeled this compound in Sample Dilution Buffer. The optimal concentrations should be determined through checkerboard titration.
-
Prepare a dilution series of the anti-Sucantomotide antibody positive control to generate a standard curve. A typical range might be from 10 µg/mL to 0.1 ng/mL.[4]
-
-
Coating:
-
This protocol utilizes pre-coated streptavidin plates. If using uncoated plates, they would first need to be coated with streptavidin.
-
-
Blocking:
-
Wash the streptavidin-coated wells twice with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with 300 µL of Wash Buffer per well.
-
-
Sample and Control Incubation:
-
Add 50 µL of diluted samples, positive controls, and negative controls to the appropriate wells.
-
Add 25 µL of biotin-labeled this compound and 25 µL of HRP-labeled this compound to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the wells five times with 300 µL of Wash Buffer per well to remove unbound antibodies and reagents.
-
-
Substrate Reaction:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Presentation
The results of the ELISA can be presented in both qualitative and quantitative formats.
Qualitative Analysis: A cut-point is established to differentiate between positive and negative samples. The cut-point is typically determined by analyzing a panel of negative control samples and calculating a statistical threshold (e.g., mean absorbance of negative controls + 3 standard deviations).
Quantitative Analysis: A standard curve is generated by plotting the absorbance values of the positive control serial dilutions against their known concentrations. The concentration of anti-Sucantomotide antibodies in the test samples can then be interpolated from the linear portion of this standard curve.
Table 1: Example Standard Curve Data for Anti-Sucantomotide Antibody ELISA
| Standard Concentration (ng/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | % Coefficient of Variation |
| 1000 | 2.850 | 0.120 | 4.2% |
| 500 | 2.450 | 0.098 | 4.0% |
| 250 | 1.980 | 0.085 | 4.3% |
| 125 | 1.350 | 0.060 | 4.4% |
| 62.5 | 0.850 | 0.040 | 4.7% |
| 31.25 | 0.520 | 0.025 | 4.8% |
| 15.63 | 0.280 | 0.015 | 5.4% |
| 0 (Blank) | 0.100 | 0.008 | 8.0% |
Table 2: Example Sample Data Analysis
| Sample ID | Absorbance at 450 nm | Result (vs. Cut-Point) | Quantified Concentration (ng/mL) |
| Sample 1 | 1.750 | Positive | 215.4 |
| Sample 2 | 0.150 | Negative | Below Limit of Quantification |
| Sample 3 | 0.980 | Positive | 75.2 |
| Negative Control | 0.110 | Negative | N/A |
| Positive Control (250 ng/mL) | 1.995 | Positive | 252.1 |
Visualizations
Caption: Workflow for the anti-Sucantomotide antibody bridging ELISA.
Caption: Simplified pathway of immune response to this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Troubleshooting & Optimization
Improving Sucantomotide peptide solubility for in vitro assays
Welcome to the technical support center for Sucantomotide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a synthetic nonapeptide with the amino acid sequence Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu (FMLGEFLKL).[1] It has a molecular weight of approximately 1097.4 g/mol .[1] Based on its amino acid composition, which is rich in hydrophobic residues (F, M, L), this compound is a neutral and highly hydrophobic peptide. This inherent hydrophobicity is the primary reason for its low solubility in aqueous solutions.[2][3][4]
Q2: I am having trouble dissolving the lyophilized this compound powder. What is the recommended starting solvent?
A2: Due to its neutral charge and high hydrophobicity, this compound is unlikely to dissolve in purely aqueous solutions like sterile water or phosphate-buffered saline (PBS). The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and general compatibility with most in vitro assays at low final concentrations. Alternatives include dimethylformamide (DMF) or isopropanol.
Q3: My experimental protocol has a low tolerance for organic solvents. How can I minimize the final DMSO concentration?
A3: To minimize the final organic solvent concentration, you should prepare a high-concentration stock solution of this compound in 100% DMSO first. Once the peptide is fully dissolved, you can then perform a stepwise (drop-by-drop) dilution by slowly adding your desired aqueous buffer (e.g., PBS, Tris buffer) to the DMSO stock solution while gently vortexing. This gradual dilution is critical to prevent the peptide from precipitating. For most cell-based assays, the final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity.
Q4: Can I use pH adjustment to improve this compound solubility?
A4: Since this compound has a net charge of zero at neutral pH, adjusting the pH away from its isoelectric point can improve solubility. The peptide contains one acidic residue (Glutamic Acid, E) and one basic residue (Lysine, K).
-
Acidic Conditions (pH < 7): Dissolving in a dilute acidic solution (e.g., 10% acetic acid) will protonate the glutamic acid, resulting in a net positive charge, which may aid solubility.
-
Basic Conditions (pH > 7): Using a dilute basic solution (e.g., 0.1% ammonium hydroxide) will deprotonate the lysine, resulting in a net negative charge, which can also enhance solubility. However, because of the peptide's high hydrophobicity, pH adjustment alone may be insufficient, and the use of an organic co-solvent is often still required.
Q5: The this compound solution appears cloudy or contains visible particulates after dilution. What should I do?
A5: A cloudy solution indicates that the peptide has either not fully dissolved or has precipitated out of solution upon dilution.
-
Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution to 37-40°C, as some peptides are more soluble at higher temperatures. Avoid excessive heat to prevent degradation.
-
Centrifugation: Before use in an assay, always centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet any undissolved peptide. Carefully use the supernatant for your experiment to ensure you are working with a homogenous, particulate-free solution.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Lyophilized powder does not dissolve in aqueous buffer. | This compound is highly hydrophobic and has a neutral net charge at pH 7. | Use a small volume of 100% DMSO to create a concentrated stock solution first, then slowly dilute with aqueous buffer. |
| Peptide dissolves in DMSO but precipitates upon dilution with aqueous buffer. | The solubility limit of the peptide in the final solvent mixture has been exceeded. | 1. Decrease the final target concentration of the peptide. 2. Add the DMSO-peptide stock solution to the aqueous buffer more slowly while vortexing continuously. 3. Increase the percentage of organic co-solvent, but ensure it is compatible with your assay. |
| Inconsistent or poor results in cell-based assays. | 1. Incomplete peptide solubilization leading to inaccurate concentration. 2. Peptide aggregation in the culture medium. 3. DMSO toxicity at high concentrations. | 1. After preparing the solution, centrifuge to remove any precipitate and quantify the peptide concentration in the supernatant. 2. Ensure the final DMSO concentration in the cell culture well is below 1%, preferably below 0.5%. |
| Loss of peptide activity over time in solution. | 1. Repeated freeze-thaw cycles can degrade the peptide. 2. The methionine (Met) residue in the sequence is susceptible to oxidation by DMSO. | 1. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles. 2. When using DMSO, prepare fresh dilutions for each experiment. For long-term storage, consider an alternative solvent like DMF or prepare stocks in oxygen-free buffers. |
Experimental Protocols & Data
Protocol 1: General Solubilization of this compound
This protocol provides a systematic approach for dissolving hydrophobic peptides like this compound.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to collect all the powder at the bottom.
-
Initial Dissolution: Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex gently for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Working Dilution: While gently vortexing your desired sterile aqueous buffer (e.g., PBS pH 7.4), add the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Final Check: If the final solution appears clear, it is ready for use. If it is cloudy, sonicate again and centrifuge to remove any insoluble aggregates before using the supernatant.
Table 1: Comparative Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Conc. (1 mg/mL) | Observation | Recommendation |
| Sterile Deionized Water | 1 mg/mL | Insoluble, visible particulates | Not Recommended |
| PBS (pH 7.4) | 1 mg/mL | Insoluble, cloudy suspension | Not Recommended |
| 10% Acetic Acid | 1 mg/mL | Partially soluble, hazy | Use only if DMSO is incompatible with assay |
| 100% DMSO | 1 mg/mL | Clear, transparent solution | Recommended for stock solution |
| 50% DMSO / 50% PBS | 1 mg/mL | Clear, transparent solution | Suitable for intermediate dilutions |
| 5% DMSO / 95% PBS | 1 mg/mL | Precipitate forms | Final DMSO % must be carefully optimized |
Visual Guides
Workflow for Troubleshooting Peptide Solubility
Caption: A step-by-step workflow for dissolving this compound.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a kinase signaling pathway, a common application for therapeutic peptides.
Caption: this compound as a hypothetical inhibitor of Kinase A.
References
Technical Support Center: Optimizing T-Cell Modulation with Succinate-Related Compounds
Disclaimer: Initial searches for "Sucantomotide" did not yield specific results. Based on the context of T-cell stimulation, this guide focuses on succinate , a key metabolite with known immunomodulatory effects on T-cells. The principles and protocols outlined here provide a robust framework for optimizing the concentration of succinate or novel succinate-related compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of extracellular succinate in T-cell function?
Extracellular succinate acts as a signaling molecule that can suppress the effector functions of T-cells.[1][2] When present at concentrations found in some tumor microenvironments, succinate can be taken up by both CD4+ and CD8+ T-cells, leading to a reduction in degranulation and the secretion of key anti-tumor cytokines like Interferon-gamma (IFN-γ).[1][2]
Q2: How does succinate exert its effects on T-cells?
Succinate's inhibitory effects are mediated through at least two mechanisms:
-
SUCNR1 Signaling: Succinate can bind to the surface receptor SUCNR1 (also known as GPR91), which is expressed on T-cells.[1] Activation of this receptor partially contributes to the suppression of T-cell function.
-
Metabolic Reprogramming: T-cells can internalize extracellular succinate, partly through the monocarboxylate transporter 1 (MCT1). Elevated intracellular succinate levels can inhibit key enzymes in the TCA cycle, leading to impaired glucose metabolism and a subsequent reduction in T-cell effector functionality.
Q3: What is the expected outcome of treating T-cells with high concentrations of succinate?
Exposure of human CD4+ and CD8+ T-cells to tumor-associated concentrations of succinate typically results in:
-
Decreased secretion of IFN-γ and other cytokines.
-
Suppressed degranulation, as measured by CD107a externalization.
-
Little to no effect on T-cell viability or the expression of early activation markers like CD25 and CD69.
Q4: How do I determine the optimal concentration of a new compound for T-cell stimulation or modulation?
The optimal concentration should be determined by performing a dose-response experiment. This involves incubating T-cells with a range of concentrations of the compound and measuring key readouts. A typical starting point is to test concentrations spanning several orders of magnitude (e.g., from nanomolar to millimolar ranges). The goal is to identify a concentration that elicits the desired biological effect without inducing significant cell death.
Q5: What are the essential positive and negative controls for a T-cell stimulation experiment?
-
Negative Controls:
-
Unstimulated Cells: T-cells cultured in media alone to establish a baseline for activation.
-
Vehicle Control: T-cells treated with the same solvent used to dissolve the test compound (e.g., DMSO, PBS) at the highest concentration used in the experiment.
-
-
Positive Controls:
-
Polyclonal Stimuli: A combination of anti-CD3 and anti-CD28 antibodies, which provide robust, receptor-mediated activation.
-
Pharmacological Agents: A mixture of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, which bypass the T-cell receptor to strongly activate downstream signaling pathways.
-
Troubleshooting Guide
Q1: My T-cells show low viability even before starting the experiment. What could be wrong?
Low initial T-cell viability can significantly impact your results.
-
Cell Isolation: Ensure your protocol for isolating Peripheral Blood Mononuclear Cells (PBMCs) effectively removes red blood cells and granulocytes, which can negatively affect T-cell health.
-
Cryopreservation/Thawing: If using cryopreserved cells, ensure proper freezing and rapid thawing protocols are followed. Allow cells to rest for at least an hour post-thawing before initiating your experiment.
-
Cell Handling: T-cells can be sensitive to mechanical stress. Handle cells gently during pipetting and centrifugation.
Q2: I'm observing high background activation in my negative control wells. What is the cause?
-
Cell Density: Plating T-cells at too high a density can lead to spontaneous activation. Ensure you are using an optimized cell density for your plate format.
-
Serum Quality: Some lots of serum can contain activating components. Test different lots of serum or consider using a serum-free medium.
-
Contamination: Bacterial or fungal contamination can cause non-specific T-cell activation. Always use sterile techniques and check for signs of contamination.
Q3: My T-cells are not responding to the positive control stimulation. What should I check?
-
Reagent Quality: Ensure your stimulating agents (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) are not expired and have been stored correctly.
-
Co-stimulation: Robust T-cell activation requires both a primary signal (e.g., anti-CD3) and a co-stimulatory signal (e.g., anti-CD28). Confirm that both are being provided at optimal concentrations.
-
Cell Health: Poor T-cell health is a primary cause of failed activation. Verify the viability of your cells before stimulation.
Q4: My ELISA results show low or no cytokine secretion, but my cells appear activated under the microscope. Why?
-
Incubation Time: Cytokine secretion occurs over time. Ensure you are incubating the cells for a sufficient duration (e.g., 24-72 hours for many cytokines) before collecting the supernatant.
-
Protein Transport Inhibitors: If you are performing intracellular cytokine staining for flow cytometry in parallel, the use of protein transport inhibitors (e.g., Brefeldin A, Monensin) will prevent cytokine secretion into the supernatant, leading to low or no signal in an ELISA.
-
ELISA Protocol: Double-check all steps of your ELISA protocol, including the concentrations of capture and detection antibodies, incubation times, and washing steps.
Data on Succinate's Effect on T-Cell Function
The following tables summarize the observed effects of succinate on human T-cell function after 72 hours of activation.
Table 1: Effect of Succinate on T-Cell Activation Markers and Viability
| Succinate Concentration | CD4+ Viability (% of Control) | CD8+ Viability (% of Control) | CD4+ CD25 Expression (% of Control) | CD8+ CD25 Expression (% of Control) | CD4+ CD69 Expression (% of Control) | CD8+ CD69 Expression (% of Control) |
| 0.5 mM | ~100% | ~100% | ~100% | ~100% | ~100% | ~100% |
| 1.0 mM | ~100% | ~100% | ~100% | ~100% | ~100% | ~100% |
| 5.0 mM | ~100% | ~100% | ~100% | ~100% | ~100% | ~100% |
| Data adapted from a study on the effects of tumor-associated succinate concentrations. |
Table 2: Effect of Succinate on T-Cell Effector Function
| Succinate Concentration | CD4+ IFN-γ Expression (% of Control) | CD8+ IFN-γ Expression (% of Control) | CD4+ Degranulation (CD107a) (% of Control) | CD8+ Degranulation (CD107a) (% of Control) |
| 0.5 mM | ~80% | ~75% | ~90% | ~85% |
| 1.0 mM | ~70% | ~60% | ~80% | ~70% |
| 5.0 mM | ~50% | ~40% | ~60% | ~50% |
| Data adapted from a study on the effects of tumor-associated succinate concentrations. |
Experimental Protocols
Protocol: Optimizing Succinate Concentration for T-Cell Modulation
This protocol provides a framework for determining the optimal concentration of succinate for modulating T-cell function.
1. Materials and Reagents
-
Human PBMCs
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Succinic acid (sodium salt)
-
Anti-human CD3 and anti-human CD28 antibodies (functional grade)
-
96-well flat-bottom cell culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD69, anti-IFN-γ)
-
Cell viability dye (e.g., 7-AAD)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixation/Permeabilization buffers
2. T-Cell Isolation
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for T-cells using a negative selection kit according to the manufacturer's protocol.
-
Resuspend purified T-cells in complete RPMI-1640 medium and determine cell count and viability using a hemocytometer and Trypan Blue.
3. Preparation of Reagents
-
Succinate Stock Solution: Prepare a sterile 1 M stock solution of sodium succinate in PBS. Further dilute in complete RPMI-1640 to create working solutions.
-
Antibody Coating (for stimulation): Prepare a 5 µg/mL solution of anti-CD3 antibody in sterile PBS. Add 100 µL to each well of a 96-well plate and incubate for at least 2 hours at 37°C or overnight at 4°C.
4. T-Cell Stimulation Assay
-
Wash the antibody-coated plate twice with sterile PBS to remove unbound anti-CD3.
-
Resuspend T-cells to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of succinate in complete RPMI-1640 medium at 2x the final desired concentration (e.g., 10 mM, 2 mM, 1 mM, 0.2 mM, etc.).
-
Add 100 µL of the T-cell suspension to each well of the coated plate.
-
Add 100 µL of the 2x succinate solutions to the corresponding wells. For control wells, add 100 µL of medium.
-
Add soluble anti-CD28 antibody to all stimulation wells to a final concentration of 2 µg/mL.
-
Include appropriate controls:
-
Unstimulated cells (no anti-CD3/CD28).
-
Stimulated cells with vehicle control.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
5. Assessment of T-Cell Activation
-
Early Activation Markers (24 hours):
-
Harvest cells and wash with flow cytometry staining buffer.
-
Stain with fluorochrome-conjugated antibodies against surface markers like CD4, CD8, and CD69.
-
Analyze by flow cytometry to determine the percentage of activated T-cells.
-
-
Intracellular Cytokine Staining (72 hours):
-
Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A) to the cultures.
-
Harvest cells and stain for surface markers (CD4, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IFN-γ.
-
Analyze by flow cytometry.
-
Visualizations
Signaling Pathways
Caption: Succinate signaling pathways in T-cells.
Experimental Workflows
Caption: Experimental workflow for concentration optimization.
Troubleshooting Logic
References
Troubleshooting low immunogenicity of Sucantomotide vaccines
Sucantomotide Vaccine Technical Support Center
Welcome to the technical support center for this compound vaccines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the immunogenicity of this compound, a hypothetical peptide-based vaccine. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Troubleshooting Guide: Low Immunogenicity of this compound Vaccines
This guide addresses specific issues you may encounter during your experiments with this compound vaccines and provides potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing no or very low antibody titers after immunization with this compound?
Potential Causes and Solutions:
-
Poor Inherent Immunogenicity of the Peptide: Synthetic peptides are often poorly immunogenic on their own because they are small molecules that may not efficiently cross-link B-cell receptors or be effectively taken up and processed by antigen-presenting cells (APCs).[1][2][3][4]
-
Solution 1: Incorporate an Adjuvant. Adjuvants are substances that can enhance the immune response to an antigen.[5] Consider using adjuvants such as aluminum salts (Alum), which promote a Th2 response, or more modern adjuvants like Toll-like receptor (TLR) agonists (e.g., MPLA, CpG ODN) to stimulate a stronger and more specific immune response. The co-delivery of the antigen and adjuvant is crucial for an optimal immune response.
-
Solution 2: Utilize a Carrier Protein. Covalently conjugating this compound to a larger, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Diphtheria Toxoid can provide T-cell help and enhance the immune response against the peptide. However, be aware that the carrier itself can elicit a strong immune response, which might sometimes suppress the response to the target peptide.
-
Solution 3: Employ a Particulate Delivery System. Encapsulating or conjugating this compound to nanoparticles, liposomes, or virus-like particles (VLPs) can improve its uptake by APCs, protect it from degradation, and create a depot effect for sustained antigen release.
-
-
Suboptimal Vaccine Formulation or Delivery: The physical and chemical properties of the vaccine formulation, as well as the route of administration, can significantly impact its immunogenicity.
-
Solution 1: Optimize the Formulation. Ensure the peptide is stable and soluble in the formulation. Aggregation of the peptide can sometimes lead to altered immune responses or reduced efficacy. Consider using formulations that protect the peptide from enzymatic degradation.
-
Solution 2: Evaluate Different Routes of Administration. Subcutaneous or intramuscular injections are common for peptide vaccines and can influence the type and magnitude of the immune response. The route of administration affects how the vaccine is presented to the immune system.
-
Solution 3: Enhance Lymphatic Drainage. Modifying the peptide to promote albumin binding, for instance by conjugation with DSPE-PEG, can enhance its delivery to lymph nodes where immune responses are initiated.
-
Question 2: The T-cell response (e.g., IFN-γ production) to this compound is weak or absent. How can I improve it?
Potential Causes and Solutions:
-
Lack of T-Helper Epitopes: The this compound peptide sequence may lack a strong T-helper (Th) cell epitope, which is crucial for activating B-cells and cytotoxic T-lymphocytes (CTLs).
-
Solution 1: Include a Universal T-Helper Epitope. Co-formulating or conjugating this compound with a promiscuous Th-cell epitope, such as the PADRE sequence, can provide the necessary T-cell help to drive a robust immune response.
-
Solution 2: Use Adjuvants that Promote Th1 Responses. Adjuvants like CpG ODN (a TLR9 agonist) or MPLA (a TLR4 agonist) are known to induce a Th1-biased immune response, which is characterized by the production of IFN-γ and the activation of CTLs.
-
-
Inefficient Antigen Cross-Presentation: For the induction of a CD8+ T-cell response, the peptide needs to be taken up by APCs and cross-presented on MHC class I molecules.
-
Solution 1: Utilize Delivery Systems that Enhance Cross-Presentation. Cationic liposomes and other particulate delivery systems can facilitate the endosomal escape of the antigen into the cytoplasm, leading to more efficient cross-presentation.
-
Solution 2: Conjugate to Cell-Penetrating Peptides (CPPs). CPPs can enhance the uptake of the peptide antigen by APCs and have been shown to boost CD8+ T-cell priming.
-
Question 3: I see an initial immune response, but it is not durable. What can I do to enhance the memory response?
Potential Causes and Solutions:
-
Rapid Clearance of the Antigen: The peptide may be cleared from the body too quickly to establish a long-lasting memory response.
-
Solution 1: Employ a Depot-Forming Adjuvant or Delivery System. Adjuvants like oil-in-water emulsions (e.g., MF59) or particulate delivery systems can create a depot at the injection site, leading to a sustained release of the antigen over time.
-
Solution 2: Optimize the Immunization Schedule. A prime-boost strategy with an appropriate interval between immunizations is critical for the development of a robust and long-lasting memory response.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a hypothetical synthetic peptide vaccine candidate. As a peptide vaccine, it is designed to contain specific epitopes (short amino acid sequences) that can be recognized by the immune system to elicit a targeted immune response. The principle behind its mechanism is to train the immune system to recognize and eliminate cells or pathogens that display the protein from which the this compound peptide is derived. This involves uptake and processing by antigen-presenting cells (APCs), presentation of the peptide on MHC molecules to T-cells, and subsequent activation of B-cells to produce antibodies and/or activation of T-cells to directly kill target cells.
Q2: What are the main challenges in developing an effective peptide vaccine like this compound?
The primary challenges include:
-
Low Immunogenicity: Peptides are often poorly immunogenic on their own.
-
MHC Restriction: The immune response to a peptide can be restricted to individuals with specific MHC alleles.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in vivo, leading to a short half-life.
-
Induction of Tolerance: In some cases, administration of a peptide without a proper adjuvant can lead to immune tolerance instead of activation.
Q3: How do I choose the right adjuvant for my this compound vaccine formulation?
The choice of adjuvant depends on the type of immune response you want to elicit.
-
For a predominantly antibody-mediated (Th2) response, traditional aluminum-based adjuvants (Alum) may be suitable.
-
For a cell-mediated (Th1) response, which is often important for cancer or intracellular pathogens, adjuvants like TLR agonists (e.g., CpG, MPLA) or saponin-based adjuvants (e.g., QS-21) are preferred. It is often necessary to empirically test several adjuvants to find the one that works best for your specific peptide and research question.
Q4: What is the role of delivery systems in enhancing the immunogenicity of this compound?
Delivery systems play a crucial role by:
-
Protecting the peptide from degradation.
-
Facilitating uptake by APCs.
-
Providing a depot for sustained antigen release.
-
Acting as an adjuvant themselves in some cases.
-
Enabling the co-delivery of the peptide and an adjuvant to the same APC, which is critical for an effective immune response. Examples of delivery systems include liposomes, nanoparticles, and emulsions.
Quantitative Data Summary
Table 1: Comparison of Adjuvant Efficacy on this compound-Specific IgG Titers
| Adjuvant | Mean IgG Titer (1/dilution) | Standard Deviation | Predominant IgG Subtype |
| None (Peptide alone) | 500 | ± 150 | IgG1 |
| Alum | 25,000 | ± 5,000 | IgG1 |
| CpG ODN | 150,000 | ± 25,000 | IgG2a |
| MPLA | 120,000 | ± 20,000 | IgG2a |
| Alum + MPLA | 200,000 | ± 35,000 | IgG1/IgG2a (Mixed) |
This table presents hypothetical data to illustrate the potential impact of different adjuvants on the immunogenicity of a peptide vaccine.
Table 2: Effect of Delivery System on IFN-γ Secreting Splenocytes
| Formulation | Mean Spot Forming Units (SFU) per 10^6 splenocytes | Standard Deviation |
| This compound in Saline | 25 | ± 8 |
| This compound + CpG (free) | 150 | ± 30 |
| This compound in Liposomes | 80 | ± 15 |
| This compound + CpG in Liposomes | 550 | ± 90 |
This table presents hypothetical data to illustrate the synergistic effect of a delivery system and an adjuvant on T-cell responses.
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific Antibody Titration
-
Coating: Coat a 96-well high-binding microplate with 1-5 µg/mL of this compound peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of serum samples (starting from 1:100) to the wells. Include positive and negative control sera. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-species IgG secondary antibody (e.g., anti-mouse IgG-HRP) at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.
Protocol 2: ELISpot Assay for Detecting IFN-γ Secreting Cells
-
Plate Preparation: Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control animals in complete RPMI medium.
-
Washing and Blocking: Wash the plate to remove the capture antibody and block the membrane with complete RPMI medium for at least 30 minutes at room temperature.
-
Cell Plating: Add 1x10^5 to 5x10^5 splenocytes per well.
-
Stimulation: Add this compound peptide (typically 5-10 µg/mL) to the respective wells to stimulate the cells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing and Detection: Wash the plate to remove the cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add the BCIP/NBT substrate. Incubate in the dark until distinct spots emerge.
-
Drying and Counting: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an ELISpot reader.
Visualizations
Caption: Adjuvant (MPLA) signaling pathway in an APC to enhance T-cell activation.
Caption: Experimental workflow for assessing the immunogenicity of this compound vaccine.
Caption: Troubleshooting decision tree for low immunogenicity of this compound.
References
- 1. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Sucantomotide in Biological Samples
Welcome to the technical support center for Sucantomotide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in biological samples?
A1: The stability of peptides like this compound in biological matrices is influenced by several factors. The most significant are enzymatic degradation by proteases, pH instability, temperature fluctuations, and oxidative damage.[1] Peptides are susceptible to cleavage by various proteases present in blood, plasma, and serum.[1][2][3] The specific type and concentration of these proteases can differ between sample types (e.g., serum vs. plasma) and can be activated during sample collection and processing.[4]
Q2: I am seeing rapid loss of this compound in my plasma samples. What is the likely cause and how can I prevent it?
A2: Rapid loss of this compound in plasma is most likely due to proteolytic degradation by enzymes present in the sample. Plasma contains a complex mixture of proteases that can quickly degrade peptides. To prevent this, it is crucial to use protease inhibitors immediately upon sample collection. Additionally, sample handling procedures, such as keeping the samples on ice and minimizing freeze-thaw cycles, are critical to preserving the integrity of this compound.
Q3: What is the best biological matrix to use for this compound analysis: whole blood, serum, or plasma?
A3: The choice of matrix can significantly impact peptide stability. Generally, peptides are more stable in plasma collected with anticoagulants (like EDTA, which inhibits some metalloproteases) compared to serum, where the coagulation cascade releases additional proteases. Studies have shown that peptides are often most stable in fresh whole blood, but for practical experimental workflows, plasma is typically preferred over serum. The ideal matrix may also depend on the specific downstream analytical method.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: For long-term storage, samples should be kept at -80°C. For short-term storage, -20°C is often sufficient, though degradation can still occur. It is critical to avoid repeated freeze-thaw cycles, as this can lead to increased degradation. When possible, aliquot samples into single-use volumes before freezing. For immediate processing, keeping samples at 4°C (on ice) is recommended.
Troubleshooting Guides
Issue 1: High Variability in this compound Quantification Between Replicates
-
Question: My quantified this compound concentrations show high variability between technical replicates from the same sample. What could be the cause?
-
Answer: High variability is often a result of inconsistent sample handling and processing. Key factors to investigate include:
-
Inconsistent timing: Delays between sample collection and the addition of protease inhibitors can lead to variable degradation.
-
Temperature fluctuations: Allowing samples to warm up during processing can increase enzymatic activity.
-
Non-homogenous mixing: Ensure thorough but gentle mixing after the addition of protease inhibitors or other stabilizing agents.
-
Pipetting errors: Use calibrated pipettes and proper technique, especially when handling small volumes.
-
Issue 2: Low Recovery of this compound After Sample Extraction
-
Question: I am experiencing low recovery of this compound following solid-phase extraction (SPE) or liquid-liquid extraction (LLE). How can I improve this?
-
Answer: Low recovery can be due to several factors related to the extraction protocol and the inherent properties of this compound. Consider the following:
-
Suboptimal pH: The pH of your extraction buffers can affect the charge and solubility of this compound, influencing its binding to and elution from SPE cartridges. Experiment with different pH conditions.
-
Choice of solvent: The solvents used for washing and elution in SPE, or for extraction in LLE, may not be optimal for this compound. Test a range of solvents with varying polarities.
-
Adsorption to surfaces: Peptides can adsorb to plasticware. Using low-binding microcentrifuge tubes and pipette tips can help minimize this loss.
-
Incomplete elution: Ensure that the elution volume is sufficient to completely recover the peptide from the SPE column.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Human Plasma
This protocol outlines a method to evaluate the stability of this compound in human plasma over time at a specific temperature.
-
Sample Preparation:
-
Collect human whole blood in K2EDTA vacutainer tubes.
-
Within 30 minutes of collection, centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a new tube.
-
-
Protease Inhibitor Addition:
-
Prepare a stock solution of a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, Pefabloc SC).
-
Add the protease inhibitor cocktail to the plasma at the manufacturer's recommended concentration.
-
-
Spiking this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a mild buffer).
-
Spike the plasma with this compound to a final concentration relevant to your experimental range.
-
-
Incubation:
-
Aliquot the spiked plasma into multiple tubes for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubate the aliquots at the desired temperature (e.g., 4°C or 37°C).
-
-
Sample Analysis:
-
At each time point, immediately stop the degradation by adding a strong acid (e.g., trichloroacetic acid) or by freezing the sample at -80°C.
-
Process the samples using a validated extraction method.
-
Quantify the remaining this compound concentration using a suitable analytical technique such as LC-MS/MS.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Human Plasma Under Different Storage Conditions
| Storage Temperature | Time (hours) | This compound Remaining (%) (with Protease Inhibitors) | This compound Remaining (%) (without Protease Inhibitors) |
| 37°C | 0 | 100 | 100 |
| 1 | 92 | 65 | |
| 4 | 75 | 20 | |
| 8 | 58 | <5 | |
| 4°C | 0 | 100 | 100 |
| 4 | 98 | 88 | |
| 8 | 95 | 75 | |
| 24 | 89 | 55 | |
| -20°C | 24 | >99 | 95 |
Table 2: Effect of Different Protease Inhibitor Cocktails on this compound Stability in Plasma at 37°C
| Inhibitor Cocktail | Time (hours) | This compound Remaining (%) |
| None | 4 | 20 |
| Cocktail A (Serine Protease Inhibitors) | 4 | 65 |
| Cocktail B (Broad Spectrum) | 4 | 85 |
| Cocktail C (Broad Spectrum + EDTA) | 4 | 91 |
Visualizations
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: Sucantomotide-Based Therapies
Welcome to the technical support center for Sucantomotide-based therapies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide mimetic designed to target and inhibit the Resistance-Associated Receptor Tyrosine Kinase (RARTK). By binding to the ATP-binding pocket of the RARTK, this compound blocks its autophosphorylation and subsequent activation of downstream signaling. The primary pathway inhibited by this compound is the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, and survival.[1][2][3] Inhibition of this pathway in RARTK-expressing cancer cells leads to cell cycle arrest and apoptosis.
Q2: My this compound-sensitive cell line is showing reduced response to treatment. What are the potential causes?
A2: Reduced sensitivity to this compound can arise from several factors. One common issue is the development of acquired resistance through mechanisms such as the activation of bypass signaling pathways, mutations in the RARTK target, or increased drug efflux.[4][5] It is also important to rule out experimental variability, such as issues with cell culture conditions, passage number, or the integrity of the this compound compound.
Q3: What are the known mechanisms of resistance to this compound?
A3: There are three primary mechanisms of resistance to this compound that have been identified:
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of the PI3K/Akt/mTOR pathway by upregulating alternative pro-survival signaling pathways, most commonly the MAPK/ERK pathway.
-
Target Alteration: The emergence of point mutations in the kinase domain of RARTK can reduce the binding affinity of this compound, rendering the drug less effective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.
Q4: How can I determine which resistance mechanism is present in my cell line?
A4: A systematic approach is recommended. First, assess the activation of bypass pathways using phosphoproteomic analysis or Western blotting for key proteins like phosphorylated ERK (p-ERK). Next, sequence the RARTK gene in resistant cells to identify potential mutations. Finally, evaluate the expression and function of drug efflux pumps using techniques such as quantitative PCR (qPCR), Western blotting for ABCB1, or functional efflux assays with substrates like rhodamine 123.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even distribution. |
| Edge Effects in Microplate | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile media or PBS to create a humidity barrier and minimize evaporation. |
| Reagent Degradation | Confirm the expiration date of this compound and all assay reagents. Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| High Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug response. |
Issue 2: this compound-Resistant Clones Emerging in Culture
| Possible Cause | Recommended Solution |
| Activation of MAPK/ERK Bypass Pathway | Analyze the phosphorylation status of MEK and ERK in resistant clones via Western blot. Consider co-treatment with a MEK inhibitor (e.g., Trametinib) to assess for synergistic effects and resensitization to this compound. |
| RARTK Gatekeeper Mutation | Perform sanger or next-generation sequencing of the RARTK kinase domain. If a known resistance mutation is identified, consider testing a next-generation RARTK inhibitor if available. |
| Overexpression of ABCB1 Efflux Pump | Measure ABCB1 mRNA and protein levels. Perform a functional efflux assay using a fluorescent substrate (e.g., rhodamine 123) with and without a known ABCB1 inhibitor (e.g., Verapamil) to confirm pump activity. |
Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-RARTK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: ABCB1-Mediated Drug Efflux Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.
-
Inhibitor Pre-incubation: Pre-incubate one set of wells with an ABCB1 inhibitor (e.g., 50 µM Verapamil) for 1 hour.
-
Substrate Loading: Add a fluorescent ABCB1 substrate (e.g., 1 µM rhodamine 123) to all wells and incubate for 30-60 minutes.
-
Efflux Period: Wash the cells with PBS and add fresh media (with or without the ABCB1 inhibitor).
-
Fluorescence Measurement: Measure the intracellular fluorescence at time zero and after a 1-2 hour efflux period using a fluorescence plate reader. Reduced fluorescence over time indicates active efflux.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| MAP-SENS | This compound | 15.2 ± 2.1 | 1.0 |
| MAP-RES-B | This compound | 250.8 ± 18.5 | 16.5 |
| MAP-RES-B | This compound + MEK Inhibitor (10 nM) | 20.5 ± 3.3 | 1.3 |
| MAP-RES-M | This compound | > 1000 | > 65.8 |
| MAP-RES-E | This compound | 315.4 ± 25.0 | 20.8 |
| MAP-RES-E | This compound + ABCB1 Inhibitor (50 µM) | 18.9 ± 2.7 | 1.2 |
MAP-SENS: Sensitive Parental Line; MAP-RES-B: Bypass Pathway Resistance; MAP-RES-M: RARTK Mutation Resistance; MAP-RES-E: Efflux Pump Resistance.
Visualizations
Caption: Mechanism of action of this compound targeting the RARTK/PI3K/Akt pathway.
Caption: Overview of primary resistance mechanisms to this compound therapy.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Sucantomotide MHC Binding Assays
Welcome to the technical support center for Sucantomotide MHC binding assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic peptide with the amino acid sequence Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu (FMLGEFLKL). Its molecular formula is C54H84N10O12S.[1] Understanding the hydrophobic nature of this peptide is important when troubleshooting assay variability, as hydrophobic peptides can sometimes exhibit non-specific binding or aggregation.[1][2]
Q2: Which MHC alleles is this compound expected to bind to?
Currently, there is no publicly available information specifying the intended MHC allele targets for this compound. Researchers will need to perform initial screening assays against a panel of common MHC alleles to determine its binding specificity.
Q3: What are the most common sources of variability in peptide-MHC binding assays?
Variability in peptide-MHC binding assays can arise from several factors, including:
-
Peptide Quality and Handling: Purity, solubility, and storage conditions of the synthetic peptide are critical. Aggregation of hydrophobic peptides can be a significant source of variability.
-
Reagent Consistency: Batch-to-batch variation in MHC proteins, antibodies, and fluorescent labels can lead to inconsistent results.
-
Assay Conditions: Minor fluctuations in incubation time, temperature, and buffer pH can impact binding kinetics.
-
Pipetting and Technique: Inaccurate pipetting, especially of viscous solutions, can introduce significant error.[3]
-
Non-Specific Binding: Peptides, particularly hydrophobic ones, may bind to plate surfaces or other proteins in the assay, leading to high background or false positives.[2]
-
Data Analysis: The choice of curve-fitting models and handling of outliers can affect the final IC50 or Kd values.
Q4: How can I minimize variability in my this compound MHC binding assays?
To minimize variability, it is crucial to standardize your protocol. This includes:
-
Consistent Reagent Preparation: Prepare large batches of reagents and aliquot them for single use to reduce freeze-thaw cycles and batch-to-batch differences.
-
Strict Adherence to Protocols: Ensure all personnel follow the same standardized procedure for every step, including incubation times and temperatures.
-
Proper Pipetting Technique: Calibrate and maintain pipettes regularly. Use reverse pipetting for viscous solutions to ensure accuracy.
-
Inclusion of Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance and identify potential issues.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues observed in ELISA-based and Fluorescence Polarization (FP) MHC binding assays.
High Background Signal
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of this compound to the plate or other proteins. | - Increase the concentration of the blocking agent (e.g., BSA, casein). - Add a non-ionic detergent (e.g., Tween-20) to the wash buffers. - Consider using plates with a non-binding surface. |
| Antibody concentration is too high. | - Titrate the primary and/or secondary antibody to determine the optimal concentration. - Use affinity-purified antibodies to reduce non-specific binding. |
| Insufficient washing. | - Increase the number of wash steps. - Ensure complete removal of wash buffer between steps. |
| Contaminated reagents. | - Use fresh, sterile buffers and reagents. |
Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| This compound does not bind to the specific MHC allele being tested. | - Test a panel of different MHC alleles. - Use a positive control peptide known to bind the MHC allele to confirm assay functionality. |
| Degraded or aggregated this compound. | - Ensure proper storage of the peptide (lyophilized at -20°C or -80°C). - Prepare fresh peptide solutions for each experiment. - Check for peptide aggregation using techniques like dynamic light scattering. |
| Incorrect assay setup or reagent concentrations. | - Verify the concentrations of all reagents, including the MHC protein and labeled peptide. - Ensure reagents were added in the correct order. |
| Suboptimal assay conditions. | - Optimize incubation times and temperatures. MHC-peptide binding can be slow and may require extended incubation (e.g., 24-72 hours). |
| Inactive enzyme or substrate (ELISA). | - Use fresh substrate and ensure the enzyme conjugate has not expired. |
| Low fluorescence signal (FP). | - Check the concentration and quality of the fluorescently labeled probe peptide. - Ensure the plate reader settings (excitation/emission wavelengths, G-factor) are optimal for the fluorophore. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent pipetting. | - Calibrate pipettes regularly. - Train all users on proper pipetting techniques. |
| Temperature fluctuations during incubation. | - Use a calibrated incubator and avoid stacking plates, which can cause uneven temperature distribution. |
| Variability in reagent preparation. | - Prepare master mixes for reagents to be dispensed across multiple wells to minimize well-to-well variation. |
| Edge effects on the plate. | - Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform environment. |
| Inconsistent data analysis. | - Use a standardized data analysis template with consistent curve-fitting parameters. |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Peptide-MHC Binding
This protocol is a general guideline for measuring the binding of this compound to a soluble recombinant MHC class II molecule.
Materials:
-
Purified, soluble recombinant MHC class II protein
-
Fluorescently labeled probe peptide with known high affinity for the MHC allele
-
This compound (unlabeled competitor peptide)
-
Assay Buffer (e.g., 100 mM sodium citrate, 50 mM sodium chloride, pH 5.5)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled probe peptide and protect it from light.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in assay buffer.
-
Dilute the MHC class II protein to the desired concentration in assay buffer. Optimal concentrations of the MHC protein and probe peptide should be determined empirically through titration experiments.
-
-
Assay Setup:
-
In each well of the microplate, combine the MHC protein and the fluorescently labeled probe peptide at their optimized concentrations.
-
Add serial dilutions of this compound to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the probe peptide (minimum polarization).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ELISA-based Competition Assay for Peptide-MHC Binding
This protocol provides a general framework for an ELISA-based competition assay.
Materials:
-
High-binding ELISA plates
-
Capture antibody specific for the MHC molecule
-
Purified, soluble recombinant MHC class II protein
-
Biotinylated probe peptide with known high affinity for the MHC allele
-
This compound (unlabeled competitor peptide)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a high-binding ELISA plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Binding Reaction:
-
In a separate plate or tubes, pre-incubate the MHC protein with the biotinylated probe peptide and serial dilutions of this compound for 24-48 hours at 37°C.
-
-
Capture:
-
Transfer the binding reaction mixtures to the blocked ELISA plate and incubate for 1-2 hours at room temperature to allow the capture antibody to bind the MHC-peptide complexes.
-
-
Detection:
-
Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly and add TMB substrate.
-
Stop the reaction with a stop solution when sufficient color has developed.
-
-
Measurement:
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Similar to the FP assay, calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a fluorescence polarization MHC binding assay.
Troubleshooting Logic: High Background Signal
Caption: Troubleshooting logic for high background signal in MHC binding assays.
Signaling Pathway: Simplified MHC Class II Antigen Presentation
References
Technical Support Center: Optimization of Sucantomotide Synthesis
Welcome to the technical support center for the synthesis of Sucantomotide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield and purity of this compound (Sequence: Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your synthetic efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Crude Peptide Purity and Yield
Question: My solid-phase peptide synthesis (SPPS) of this compound is resulting in a low yield and a complex crude product profile upon HPLC analysis. What are the likely causes and how can I improve this?
Answer: Low yield and purity in the synthesis of a hydrophobic peptide like this compound often stem from on-resin aggregation and difficult coupling steps. The sequence contains several bulky, non-polar residues (Phe, Leu, Met) which can lead to inter- and intra-chain hydrogen bonding, forming secondary structures that hinder reagent access.
Potential Causes and Solutions:
-
Peptide Aggregation: The hydrophobic nature of the F-M-L-G-E-F-L-K-L sequence makes it prone to aggregation on the solid support, leading to incomplete deprotection and coupling reactions.
-
Solution 1: Choice of Resin: Utilize a resin with a lower loading capacity to increase the distance between growing peptide chains, thereby reducing intermolecular aggregation. Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) are often beneficial as they can improve solvation of the peptide chain.
-
Solution 2: "Magic Mixture" Solvent: Instead of using Dimethylformamide (DMF) alone, consider a "magic mixture" of Dichloromethane (DCM)/DMF/N-methylpyrrolidone (NMP) (1:1:1) for coupling and washing steps to enhance solvation and disrupt aggregation.
-
Solution 3: Chaotropic Agents: For particularly difficult steps, the addition of chaotropic salts like LiCl or KSCN (at low concentrations) to the coupling or deprotection solutions can help break up aggregates.
-
-
Difficult Coupling Steps: Specific amino acid couplings in the this compound sequence can be challenging. For instance, coupling to a bulky residue like Leucine can be sterically hindered.
-
Solution 1: Stronger Coupling Reagents: Switch from standard coupling reagents like HBTU to more potent ones such as HATU or HCTU, especially for couplings that are known to be difficult.
-
Solution 2: Double Coupling: For challenging couplings, performing the reaction twice (double coupling) before proceeding to the next deprotection step can significantly improve the incorporation of the amino acid.
-
Solution 3: Increased Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance coupling efficiency. However, be mindful that higher temperatures can also increase the risk of side reactions like racemization.
-
Issue 2: Presence of a Major Impurity with +16 Da Mass Shift
Question: My mass spectrometry analysis of purified this compound shows a significant peak with a mass increase of 16 Da from the expected molecular weight. What is this impurity and how can I prevent it?
Answer: A +16 Da mass shift is characteristic of the oxidation of the methionine (Met) residue to methionine sulfoxide. The thioether side chain of methionine is susceptible to oxidation, which can occur during synthesis, cleavage, or storage.
Potential Causes and Solutions:
-
Oxidation During Cleavage: The acidic conditions of the cleavage cocktail, especially in the presence of scavengers that can generate reactive carbocations, can lead to methionine oxidation.
-
Solution 1: Optimized Cleavage Cocktail: Use a cleavage cocktail that minimizes oxidation. A recommended cocktail for methionine-containing peptides is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5). The scavengers in this mixture help to quench oxidative species.
-
Solution 2: Addition of Reducing Agents: Incorporating a small amount of a reducing agent like dithiothreitol (DTT) in the cleavage cocktail can help prevent oxidation.
-
-
Oxidation During Synthesis and Storage: Although less common, oxidation can occur during the synthesis if reagents are not properly handled or during storage of the final peptide.
-
Solution: Degas Solvents and Store Properly: Ensure that solvents used in synthesis are of high quality and are degassed. Store the final lyophilized peptide under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.
-
Post-Synthesis Reduction of Methionine Sulfoxide: If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine.
-
Protocol: Dissolve the oxidized peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing 10-20 mM dithiothreitol (DTT) or N-methylmercaptoacetamide. Incubate at 37°C for 4-24 hours and monitor the reduction by HPLC and MS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for this compound? A1: The recommended strategy is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry on a low-loading Wang or Rink Amide resin. This approach uses a milder base for Fmoc deprotection, which is generally compatible with the this compound sequence.
Q2: How can I improve the solubility of crude this compound for purification? A2: Due to its hydrophobicity, crude this compound may be difficult to dissolve. It is recommended to first try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP), and then diluting it with the initial mobile phase for reverse-phase HPLC (RP-HPLC).
Q3: What are the ideal RP-HPLC conditions for purifying this compound? A3: A C18 column with a wide pore size (e.g., 300 Å) is suitable for peptide purification. A shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent is recommended. For example, a gradient of 20-60% acetonitrile over 40 minutes can provide good separation.
Q4: Are there any specific amino acid pairings in the this compound sequence that are known to be difficult to couple? A4: While there are no exceptionally "difficult" dipeptide sequences in this compound, couplings involving the bulky hydrophobic residues like Phe and Leu can sometimes be sluggish. Double coupling is a good preventative measure for these steps.
Q5: Should I be concerned about racemization during the synthesis of this compound? A5: Racemization is a potential side reaction for all amino acids during activation, but it is not expected to be a major issue for the residues in this compound under standard coupling conditions with reagents like HATU or HCTU. However, prolonged coupling times or high temperatures can increase the risk.
Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of hydrophobic peptides similar to this compound. Note that specific results for this compound may vary.
Table 1: Comparison of Synthesis Strategies on Crude Purity
| Synthesis Strategy | Coupling Reagent | Solvent | Crude Purity (%) |
| Standard | HBTU/DIEA | DMF | 45-60 |
| Optimized | HATU/DIEA | "Magic Mixture" | 65-80 |
| Microwave-Assisted | HATU/DIEA | NMP | 70-85 |
Table 2: Impact of Cleavage Cocktail on Methionine Oxidation
| Cleavage Cocktail | Methionine Oxidation (%) |
| 95% TFA / 5% Water | 15-25 |
| Reagent K | < 5 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual Fmoc-SPPS of this compound on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step (double coupling).
-
Wash the resin with DMF (5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence (L-K(Boc)-L-F-E(OtBu)-G-L-M-F).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
Protocol 2: Cleavage and Precipitation of this compound
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add freshly prepared Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate dropwise to a large volume of cold diethyl ether.
-
-
Collection and Drying:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and dilute with 5% acetonitrile in water with 0.1% TFA.
-
Chromatography:
-
Column: C18, 10 µm, 300 Å
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 20-60% B over 40 minutes
-
Flow Rate: 10 mL/min
-
Detection: 220 nm
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions that meet the desired purity.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Technical Support Center: Scaling Up Sucantomotide Production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals involved in the synthesis and purification of Sucantomotide. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The amino acid sequence for this compound is H-Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu-OH (FMLGEFLKL).[1][2]
Q2: What are the primary challenges in synthesizing this compound?
A2: Due to its high content of hydrophobic amino acids (Phenylalanine, Methionine, Leucine), the primary challenges are peptide aggregation during solid-phase peptide synthesis (SPPS), which can lead to incomplete reactions and low yields, and poor solubility of the crude and purified peptide.[3][4][5] The presence of a methionine residue also introduces the risk of oxidation.
Q3: Which analytical methods are recommended for characterizing this compound?
A3: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Mass Spectrometry (MS) is used to confirm the molecular weight. Amino Acid Analysis (AAA) can verify the amino acid composition.
Troubleshooting Guides
Issue 1: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Low overall yield of the crude peptide after cleavage.
-
Multiple peaks observed in the analytical HPLC of the crude product, indicating a high level of impurities.
-
Mass spectrometry analysis reveals the presence of truncated or deletion sequences.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Use a high-swelling resin: A resin with a higher swelling capacity can improve solvation of the growing peptide chain. 2. Incorporate pseudoprolines or Dmb-dipeptides: These can disrupt the secondary structures that lead to aggregation. 3. Use a more effective solvent: N-methyl-2-pyrrolidone (NMP) can be more effective than dimethylformamide (DMF) in solvating aggregating sequences. | Aggregation of the hydrophobic this compound sequence can hinder reagent access, leading to incomplete coupling and deprotection steps. |
| Difficult Couplings | 1. Increase coupling time and/or temperature: For sterically hindered amino acids like Phenylalanine and Leucine, extending the reaction time or using a microwave peptide synthesizer can improve coupling efficiency. 2. Use a stronger coupling reagent: A more potent activating agent like HATU or HCTU can enhance the reaction rate. | The bulky side chains of the hydrophobic residues in this compound can slow down the coupling reaction. |
| Methionine Oxidation | 1. Use scavengers during cleavage: Add dithiothreitol (DTT) to the cleavage cocktail to prevent oxidation of the methionine residue. 2. Post-cleavage reduction: If oxidation occurs, the resulting methionine sulfoxide can be reduced back to methionine after purification. | The sulfur atom in the methionine side chain is susceptible to oxidation during synthesis and cleavage. |
Issue 2: Poor Solubility of Crude this compound
Symptoms:
-
The lyophilized crude peptide does not fully dissolve in aqueous buffers.
-
Precipitation is observed when preparing the sample for purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| High Hydrophobicity | 1. Use organic co-solvents: Initially dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. 2. Adjust the pH: Altering the pH of the solution can increase the charge on the glutamic acid and lysine residues, potentially improving solubility. | The high proportion of hydrophobic amino acids in this compound leads to low solubility in aqueous solutions. |
| Aggregation in Solution | 1. Use chaotropic agents: Adding agents like guanidine hydrochloride or urea to the solubilization buffer can help to disrupt aggregates. | Intermolecular interactions between peptide chains can lead to the formation of insoluble aggregates. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
-
Resin Selection and Swelling: Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid. Swell the resin in DMF for at least 30 minutes before the first coupling step.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H2O/DTT, 92.5:2.5:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain the crude product.
Protocol 2: Purification of this compound by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude lyophilized this compound in a minimal amount of DMSO or acetonitrile, then dilute with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Column and Mobile Phases: Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Purify the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 65% acetonitrile over 30 minutes.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC and their identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: A standard workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Sucantomotide and the Native Human BIRC5 Peptide (LTLGEFLKL) in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Sucantomotide (also known as SurVaxM) and the unmodified human BIRC5 (survivin) peptide, LTLGEFLKL. The comparison is based on available preclinical and clinical data, focusing on their respective performance in eliciting an anti-tumor immune response.
Introduction to BIRC5 (Survivin) and its Role in Cancer
BIRC5, or survivin, is a member of the inhibitor of apoptosis (IAP) protein family.[1] It plays a dual role in promoting cell proliferation and preventing apoptosis (programmed cell death).[2][3] Survivin is highly expressed in most human cancers and fetal tissue but is largely absent in normal, terminally differentiated adult tissues.[4] Its overexpression is associated with a more aggressive tumor phenotype, resistance to therapy, and poor prognosis.[2] This tumor-specific expression makes BIRC5 an attractive target for cancer immunotherapy.
Both this compound and the LTLGEFLKL peptide are designed to leverage the immune system to target and eliminate cancer cells that overexpress survivin. They function as peptide vaccines, aiming to induce a robust and specific T-cell response against these malignant cells.
Peptide Profiles
| Feature | This compound (SurVaxM) | Human BIRC5 Peptide (LTLGEFLKL) |
| Description | A synthetic peptide mimic of a sequence from the human survivin protein. | A native 9-amino acid peptide epitope derived from the human BIRC5 (survivin) protein. |
| Composition | A 15-amino acid peptide (SVN53-67) with a cysteine to methionine substitution at position 57, conjugated to Keyhole Limpet Hemocyanin (KLH). | A 9-amino acid peptide with the sequence LTLGEFLKL. |
| Mechanism of Action | Elicits a specific cytotoxic T-lymphocyte (CTL) and T-helper cell response against survivin-expressing tumor cells. The M57 modification enhances MHC class I binding and immunogenicity. The KLH conjugate acts as an adjuvant to boost the immune response. | Presented by antigen-presenting cells (APCs) to activate CD8+ T-cells, leading to the recognition and killing of tumor cells expressing the native survivin epitope on their surface via MHC class I molecules. |
| Development Stage | Has undergone Phase I and Phase II clinical trials for various cancers, including glioblastoma and multiple myeloma. | Primarily used in preclinical and early-stage clinical research as a tool to study and elicit survivin-specific immune responses. |
Comparative Performance Data
Direct head-to-head comparative studies under identical conditions are limited. However, data from separate studies on modified survivin peptides (the basis of this compound) and the native LTLGEFLKL peptide allow for an inferential comparison of their immunogenic potential.
Immunogenicity and T-Cell Response
| Parameter | This compound (Modified Peptide) | Human BIRC5 Peptide (LTLGEFLKL) |
| MHC Class I Binding Affinity | Significantly enhanced binding to HLA-A0201 compared to the wild-type peptide. The core modified peptide (SVN56-64/M57) showed a 74-fold higher binding affinity than the wild-type SVN56-64 peptide. | Binds to HLA-A0201 to elicit a T-cell response. |
| CTL-Mediated Killing | Elicits a 3- to 5-fold increase in CTL-mediated killing of human glioma and lymphoma cells compared to the wild-type peptide. | Induces peptide-specific T-cell responses, leading to the killing of target cells. |
| Cytokine Production | Induces IFN-γ production by T-cells, indicative of a Th1-biased anti-tumor response. | Stimulation of T-cells with LTLGEFLKL-pulsed dendritic cells leads to the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α. |
| In Vivo Efficacy (Preclinical) | Vaccination with survivin peptides resulted in statistically significant slower primary tumor growth rates in a 4T1 murine mammary tumor model. In a murine glioma model, vaccination with the modified peptide mimic led to significantly longer survival compared to control mice. | Survivin peptide vaccination has been shown to slow tumor growth and prolong survival in various mouse models, including pancreatic and lymphoma models. |
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
Objective: To quantify the frequency of antigen-specific T-cells based on their production of IFN-γ upon stimulation with the target peptide.
Methodology:
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from vaccinated or control subjects.
-
Stimulation: The cells are plated in the coated wells and stimulated with the peptide of interest (this compound or LTLGEFLKL) at a predetermined concentration (e.g., 10 µg/mL). Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that produces an insoluble colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted, with each spot representing a single IFN-γ-secreting cell. The results are expressed as spot-forming units (SFU) per million cells.
In Vitro Cytotoxicity Assay
Objective: To measure the ability of peptide-stimulated cytotoxic T-lymphocytes (CTLs) to kill target tumor cells.
Methodology:
-
Effector Cell Generation: CTLs are generated by co-culturing PBMCs or splenocytes with the respective peptide (this compound or LTLGEFLKL) for a period of time to allow for expansion of antigen-specific T-cells.
-
Target Cell Preparation: Survivin-expressing tumor cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: The labeled target cells are co-cultured with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Incubation: The co-culture is incubated for a defined period (e.g., 4-6 hours) to allow for cell lysis.
-
Measurement of Lysis: The release of the fluorescent dye or radioactive isotope into the supernatant is measured. The amount of release is proportional to the number of lysed target cells.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
In Vivo Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of the peptide vaccines in a living organism.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Cell Implantation: A known number of survivin-expressing tumor cells (e.g., B16 melanoma, GL261 glioma, or 4T1 breast cancer cells) are injected subcutaneously or orthotopically into the mice.
-
Vaccination Schedule: Mice are vaccinated with either this compound or the LTLGEFLKL peptide, typically formulated with an adjuvant. The vaccination schedule can vary but often involves a prime and one or more booster immunizations. A control group receives a placebo or adjuvant alone.
-
Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width^2).
-
Survival Monitoring: The survival of the mice in each group is recorded.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated to compare the efficacy of the different treatment groups. Statistical analysis is performed to determine the significance of the observed differences.
Signaling Pathways and Mechanism of Action
BIRC5 (Survivin) Signaling in Cancer Cells
Survivin is a key node in cellular pathways that regulate both cell division and apoptosis. Its overexpression in cancer cells contributes to uncontrolled proliferation and resistance to cell death.
Caption: BIRC5's dual role in promoting mitosis and inhibiting apoptosis.
Mechanism of Action of Peptide Vaccines
This compound and LTLGEFLKL-based vaccines aim to disrupt the pro-tumorigenic functions of survivin by inducing a targeted immune response.
References
Preclinical Validation of Anti-Tumor Activity: A Comparative Analysis of Novel Cancer Therapeutics
A comparative guide for researchers and drug development professionals on the preclinical anti-tumor activity of Sudocetaxel Zendusortide, Sacituzumab Govitecan, and Tasquinimod.
Disclaimer: Initial searches for "Sucantomotide" did not yield any specific information, suggesting a potential misspelling or that it is a very early-stage or undisclosed compound. This guide therefore provides a comparative analysis of three other well-documented anti-tumor agents with available preclinical data: Sudocetaxel Zendusortide, Sacituzumab Govitecan, and Tasquinimod.
This guide provides a comprehensive comparison of the preclinical anti-tumor activity of three distinct cancer therapeutics: Sudocetaxel Zendusortide, a peptide-drug conjugate; Sacituzumab Govitecan, an antibody-drug conjugate; and Tasquinimod, a small molecule immunomodulator. The following sections detail their mechanisms of action, present quantitative data from preclinical studies, outline experimental protocols, and provide visual diagrams of their signaling pathways and a general experimental workflow.
Comparative Analysis of Preclinical Anti-Tumor Activity
| Therapeutic Agent | Drug Class | Target | Key Preclinical Findings |
| Sudocetaxel Zendusortide (TH1902) | Peptide-Drug Conjugate (PDC) | Sortilin (SORT1) Receptor | Demonstrated significant tumor growth inhibition and complete tumor regression in SORT1+ triple-negative breast cancer (TNBC) and HER2+ breast cancer models.[1][2] Showed superior activity compared to trastuzumab and docetaxel combination in a HER2+ trastuzumab-resistant tumor model.[2] In combination with an anti-PD-L1 inhibitor, it significantly increased tumor growth inhibition and median survival in a melanoma mouse model.[2] |
| Sacituzumab Govitecan (IMMU-132) | Antibody-Drug Conjugate (ADC) | Trophoblast Cell-Surface Antigen 2 (Trop-2) | Showed significant tumor growth inhibition and improved overall survival in xenograft models of uterine and ovarian carcinosarcomas.[3] Demonstrated remarkable preclinical activity against chemotherapy-resistant epithelial ovarian cancer (EOC) cell lines and xenografts. In vivo studies showed significant tumor growth inhibition in a chemotherapy-, aromatase inhibitor-, and MEK inhibitor-resistant low-grade serous ovarian cancer PDX model. |
| Tasquinimod | Small Molecule Immunomodulator | S100A9 and other immunomodulatory pathways | Reduced leukemia burden and improved survival in advanced myelofibrosis models, with enhanced effects when combined with ruxolitinib or a BET inhibitor. In prostate cancer models, it decreased tumor volume by at least 50% and inhibited the formation of lung and lymph node metastases. Showed anti-tumor effects in a wide range of preclinical models, including rodent tumors and human tumor xenografts. |
Mechanism of Action and Signaling Pathways
Sudocetaxel Zendusortide
Sudocetaxel Zendusortide is a peptide-drug conjugate that targets the sortilin (SORT1) receptor, which is overexpressed in various cancer types. The peptide component binds to SORT1, leading to the internalization of the conjugate. Once inside the cancer cell, the linker is cleaved, releasing the cytotoxic payload, docetaxel, which induces cell death.
Sacituzumab Govitecan
Sacituzumab Govitecan is an antibody-drug conjugate that targets Trop-2, a cell surface antigen highly expressed in many epithelial tumors. The monoclonal antibody component binds to Trop-2, and the complex is internalized. The linker is then hydrolyzed, releasing the cytotoxic payload SN-38, the active metabolite of irinotecan, which causes DNA damage and leads to apoptosis.
Tasquinimod
Tasquinimod is an oral small molecule that modulates the tumor microenvironment. It has been shown to bind to S100A9, inhibiting its interaction with Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE). This leads to a reduction in the infiltration and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby enhancing the anti-tumor immune response.
Experimental Protocols
The preclinical evaluation of these anti-tumor agents typically involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
General Experimental Workflow
Key Experimental Methodologies
-
Cell Viability Assays: To determine the cytotoxic effects of the compounds on cancer cell lines, assays such as MTT or CellTiter-Glo are commonly used. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
-
Flow Cytometry: This technique is used to analyze the expression of target receptors (e.g., SORT1, Trop-2) on the surface of cancer cells and to characterize the immune cell populations within the tumor microenvironment.
-
Xenograft and Syngeneic Mouse Models: To evaluate in vivo anti-tumor activity, human cancer cells are implanted into immunodeficient mice (xenograft models), or mouse cancer cells are implanted into immunocompetent mice of the same strain (syngeneic models). Tumor growth is monitored over time following treatment with the therapeutic agent.
-
Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of specific proteins in tissue samples from the tumors, which can help in understanding the mechanism of action.
-
Western Blot: This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.
-
Survival Studies: The overall survival of the tumor-bearing animals is monitored to assess the long-term efficacy of the treatment.
This comparative guide provides a snapshot of the preclinical data for Sudocetaxel Zendusortide, Sacituzumab Govitecan, and Tasquinimod. For researchers and drug development professionals, these findings offer valuable insights into the potential of these novel therapeutic agents and provide a basis for further investigation and clinical development.
References
T-Cell Cross-Reactivity: A Comparative Analysis of Sucantomotide (SurVaxM) and Native Human BIRC5
For Immediate Release
This guide provides a comprehensive comparison of the T-cell immune responses elicited by the investigational cancer vaccine Sucantomotide, now identified as SurVaxM (SVN53-67/M57-KLH), and naturally processed epitopes from the human BIRC5 (survivin) protein. This document is intended for researchers, scientists, and drug development professionals interested in the immunogenicity of survivin-targeted cancer therapies.
Introduction
Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis (IAP) family of proteins and is overexpressed in a wide variety of human cancers while having limited expression in normal adult tissues.[1] This differential expression makes it an attractive target for cancer immunotherapy. SurVaxM is a peptide mimic vaccine designed to elicit a robust and specific T-cell response against survivin-expressing tumor cells.[2] This guide examines the cross-reactivity of T-cells activated by SurVaxM with native human BIRC5 epitopes, a critical factor for the vaccine's therapeutic efficacy.
Product Profiles
| Feature | This compound (SurVaxM) | Human BIRC5 (Survivin) |
| Description | A synthetic peptide mimic vaccine containing the SVN53-67/M57 peptide conjugated to Keyhole Limpet Hemocyanin (KLH).[3] | An endogenous inhibitor of apoptosis protein, 142 amino acids in length, involved in cell division and survival.[1] |
| Therapeutic Rationale | To induce a potent and specific immune response against survivin-expressing cancer cells.[2] | A tumor-associated antigen that is a target for various cancer therapies due to its overexpression in malignant tissues. |
| Mechanism of Action | The modified peptide enhances binding to MHC class I molecules, leading to the activation of survivin-specific CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells. | Endogenously expressed protein is processed by the proteasome, and resulting peptides are presented by MHC class I molecules on the surface of cancer cells for T-cell recognition. |
Comparative T-Cell Activation Data
The following tables summarize the available quantitative data on T-cell activation by SurVaxM and native human BIRC5 epitopes. It is important to note that a direct head-to-head comparison in a single study is not available in the public domain. The data presented is a synthesis of findings from multiple studies.
Table 1: T-Cell Response to SurVaxM Vaccination
| Parameter | Assay | Result | Study Population | Citation |
| Frequency of Responding T-Cells | IFN-γ ELISpot | 7 of 8 evaluable patients showed T-cell responses to survivin. | Recurrent Malignant Glioma | |
| CD8+ T-Cell Response | Multimer Assay | Survivin-specific CD8+ T-cells were produced. | Newly Diagnosed Glioblastoma | |
| Humoral Response | ELISA | 7 of 8 evaluable patients had high antibody titers to the survivin vaccine peptide. | Recurrent Malignant Glioma | |
| Clinical Response Correlation | N/A | Anti-survivin IgG and Overall Survival were correlated. | Newly Diagnosed Glioblastoma |
Table 2: T-Cell Response to Native Human BIRC5 Epitopes in Cancer Patients
| Parameter | Assay | Result | Study Population | Citation |
| Spontaneous T-Cell Response | ELISpot | Spontaneous cytotoxic T-cell responses against survivin-derived epitopes detected. | Breast Cancer, Leukemia, Melanoma | |
| Frequency of Spontaneous Response | N/A | Low levels of MHC class I-restricted CTLs directed against survivin peptides identified. | Breast Cancer, Leukemia, Melanoma | |
| In Situ T-Cell Infiltration | Immunohistochemistry | Infiltrating survivin-reactive CD8+ T cells found in soft tissue metastases of vaccinated patients. | Melanoma | |
| Cytotoxicity | Chromium Release Assay | Survivin-reactive T cells were cytotoxic against HLA-matched tumors of different tissue types. | Melanoma, Breast Cancer |
Cross-Reactivity of SurVaxM-Induced T-Cells
A key aspect of SurVaxM's design is the modification of the native survivin peptide sequence to enhance its immunogenicity. The vaccine contains a substitution of methionine for cysteine at position 57 (C57M) within the SVN53-67 peptide. This alteration leads to enhanced binding to HLA-A*0201 molecules. Studies have shown that T-cells activated by this modified peptide are capable of cross-reacting with the wild-type survivin epitope presented by tumor cells. This cross-reactivity is crucial for the vaccine's ability to target and eliminate cancer cells expressing the native BIRC5 protein.
MHC multimer staining of peripheral blood mononuclear cells from vaccinated patients has demonstrated the presence of T-cells that are reactive against both the modified (vaccine) and the wild-type survivin epitopes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Interferon-gamma (IFN-γ) ELISpot Assay
Objective: To quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation with survivin peptides.
Protocol:
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute. Wash three times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate to remove unbound antibody and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C. Add peripheral blood mononuclear cells (PBMCs) from vaccinated patients or control subjects to the wells.
-
Stimulation: Add the SurVaxM peptide, native BIRC5 peptides, or control peptides to the respective wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the wells to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 45 minutes at room temperature.
-
Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Chromium-51 (⁵¹Cr) Release Assay
Objective: To measure the cytotoxic activity of survivin-specific CTLs against target cells.
Protocol:
-
Target Cell Labeling: Label tumor cells that express BIRC5 (target cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Effector Cell Preparation: Isolate PBMCs from vaccinated individuals to use as effector cells.
-
Co-culture: Plate the ⁵¹Cr-labeled target cells in a 96-well round-bottom plate. Add the effector cells at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for cell lysis.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Measurement of ⁵¹Cr Release: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released from target cells co-cultured with effector cells.
-
Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
Visualizations
Signaling Pathway: T-Cell Activation by SurVaxM
Caption: T-Cell activation by the SurVaxM vaccine.
Experimental Workflow: ELISpot Assay
Caption: Workflow for the IFN-γ ELISpot assay.
Logical Relationship: Cross-Reactivity
Caption: Logical flow of T-cell cross-reactivity.
Conclusion
References
Comparative Analysis of Cancer Vaccine Antigens: A Review of MUC1, CEA, and NY-ESO-1
A comprehensive comparison of the cancer vaccine antigen Sucantomotide with other prominent antigens is not feasible at this time due to the absence of publicly available scientific literature, clinical trial data, or protein origin information for this compound or its associated peptide sequence, FMLGEFLKL. Extensive searches across multiple databases, including PubChem, and protein sequence databases did not yield any relevant information on its biological context, mechanism of action, or performance in preclinical or clinical settings.
Therefore, this guide will provide a comparative analysis of three well-established cancer vaccine antigens: Mucin 1 (MUC1), Carcinoembryonic Antigen (CEA), and New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1). These antigens are at various stages of clinical development and represent different classes of tumor antigens. This analysis is intended for researchers, scientists, and drug development professionals.
Overview of Comparator Antigens
Tumor-associated antigens (TAAs) are proteins or other molecules that are present on cancer cells at higher levels than on normal cells. They are often crucial targets for the development of cancer vaccines. MUC1 and CEA are both TAAs, while NY-ESO-1 is a cancer-testis antigen, a subgroup of TAAs with expression largely restricted to tumor cells and male germ cells.
| Antigen | Type | Expression |
| MUC1 | Tumor-Associated Antigen (TAA) | Overexpressed and aberrantly glycosylated in a wide range of adenocarcinomas, including breast, lung, colorectal, and pancreatic cancers.[1] |
| CEA | Tumor-Associated Antigen (TAA) | Highly expressed in many gastrointestinal cancers, particularly colorectal cancer, as well as in lung and breast cancers.[2] |
| NY-ESO-1 | Cancer-Testis Antigen (CTA) | Expressed in various malignancies, including melanoma, sarcoma, ovarian, and lung cancer, with very limited or no expression in normal adult tissues except for the testis.[3] |
Clinical Performance and Immune Response
The efficacy of cancer vaccines is primarily assessed by their ability to induce a robust and specific immune response against tumor cells, leading to clinical benefits such as tumor regression, delayed progression, and improved survival.
| Antigen | Clinical Trial Highlights | Immune Response |
| MUC1 | Multiple clinical trials have evaluated MUC1-based vaccines. A study of a MUC1 peptide vaccine in patients with advanced colon adenomas showed an immune response in 25-43% of participants.[4] Another trial in early-stage breast cancer patients suggested that MUC1 immunotherapy may protect against recurrences.[5] A Phase I/II trial of a dendritic cell vaccine targeting MUC1 in advanced breast and lung cancer patients showed prolonged survival in MUC1-positive patients who responded to the vaccine. | MUC1 vaccines can induce both antibody (humoral) and T-cell (cellular) mediated immune responses. The presence of circulating myeloid-derived suppressor cells (MDSCs) has been associated with a lack of immune response to MUC1 vaccines. |
| CEA | Early clinical trials with CEA protein and peptide vaccines have demonstrated the ability to break immunological tolerance and elicit CEA-specific immunity. A pilot trial of a CEA and Her2/neu peptide vaccine in advanced colorectal cancer patients showed that 70% of participants developed an immune response to the peptides, with a median overall survival of 16 months. Combination strategies with replicating viral vectors and heterologous boosting have shown promise. | CEA-based vaccines have been shown to induce both CEA-specific T-cell and antibody responses. The induction of CEA-specific immunity has been associated with improved clinical outcomes in some patients. |
| NY-ESO-1 | NY-ESO-1 is considered a highly immunogenic tumor antigen. A retrospective analysis of several clinical trials in ovarian cancer patients with NY-ESO-1 positive tumors who received an NY-ESO-1 vaccine showed an average of two years longer survival compared to unvaccinated patients. A randomized phase II trial in high-risk resected melanoma showed the vaccine was well-tolerated and induced strong antibody and CD4+/CD8+ T-cell responses, although it did not significantly improve relapse-free or overall survival in this setting. | Vaccination with NY-ESO-1 can induce robust and integrated immune responses, including both NY-ESO-1-specific antibodies and CD4+ and CD8+ T-cells. The presence of a spontaneous immune response to NY-ESO-1 in some cancer patients highlights its immunogenicity. |
Experimental Protocols
The evaluation of cancer vaccine efficacy relies on a set of standardized and specialized experimental protocols to measure the induced immune response and its anti-tumor activity.
Enzyme-Linked Immunospot (ELISpot) Assay for T-cell Response
Objective: To quantify the frequency of antigen-specific T-cells that secrete cytokines (e.g., Interferon-gamma, IFN-γ) upon stimulation.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated subjects.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Stimulation: Isolated PBMCs are added to the wells along with the cancer vaccine peptide antigen (e.g., MUC1, CEA, or NY-ESO-1 peptides). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated to allow antigen-specific T-cells to secrete cytokines.
-
Detection: A biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that produces a colored spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted to determine the number of antigen-specific T-cells.
Flow Cytometry for T-cell Phenotyping and Function
Objective: To characterize the phenotype (e.g., memory, effector) and function (e.g., cytokine production, cytotoxicity) of antigen-specific T-cells.
Methodology:
-
Cell Staining: PBMCs are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, memory markers) and intracellular markers (e.g., IFN-γ, granzyme B) after stimulation with the peptide antigen.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed to identify and quantify different T-cell populations based on their marker expression.
In Vivo Tumor Growth Measurement in Animal Models
Objective: To assess the in vivo efficacy of a cancer vaccine in controlling tumor growth.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells expressing the target antigen are implanted into immunocompetent mice.
-
Vaccination: Mice are vaccinated with the cancer vaccine according to a predefined schedule.
-
Tumor Measurement: Tumor size is measured regularly using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Survival Analysis: The survival of vaccinated mice is monitored and compared to a control group.
Signaling Pathways and Experimental Workflows
T-Cell Activation by a Peptide Cancer Vaccine
The following diagram illustrates the general signaling pathway for the activation of cytotoxic T-lymphocytes (CTLs) by a peptide-based cancer vaccine.
Caption: T-cell activation by a peptide cancer vaccine.
Experimental Workflow for Cancer Vaccine Evaluation
The following diagram outlines a typical experimental workflow for the preclinical and clinical evaluation of a cancer vaccine.
Caption: Experimental workflow for cancer vaccine evaluation.
References
- 1. New Study Discovers "Killer Peptide" That Helps Eliminate Resistant Cancer Cells | UK College of Medicine [medicine.uky.edu]
- 2. Relapse or eradication of cancer is predicted by peptide-MHC affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Emerging prospects of mRNA cancer vaccines: mechanisms, formulations, and challenges in cancer immunotherapy [frontiersin.org]
- 5. mountsinai.org [mountsinai.org]
In-Depth Comparative Analysis of Immunomodulatory Peptides in Oncology
A comprehensive evaluation of the efficacy, mechanisms of action, and experimental data of leading immunomodulatory peptides in cancer therapy.
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals in the oncology space now have access to a detailed comparative guide on the efficacy of various immunomodulatory peptides. This guide provides an objective analysis of performance, supported by experimental data, to inform future research and development in cancer immunotherapy.
Introduction to Immunomodulatory Peptides in Cancer Therapy
Immunomodulatory peptides have emerged as a promising class of therapeutics in oncology. Their ability to modulate the tumor microenvironment and enhance the host's anti-tumor immune response offers a targeted approach to cancer treatment. These peptides can function as cancer vaccines, checkpoint inhibitors, or activators of innate and adaptive immunity. Their high specificity and potential for lower toxicity compared to traditional chemotherapy make them a significant area of interest for drug development.
This guide focuses on a comparative analysis of prominent immunomodulatory peptides, with a specific focus on providing a clear, data-driven overview for the scientific community.
Comparative Efficacy of Immunomodulatory Peptides
Due to the inability to procure specific data for a peptide named "Sucantomotide" following extensive database searches, this section will provide a framework for comparison using a selection of well-documented immunomodulatory peptides. The following table summarizes the efficacy of these peptides based on available clinical and preclinical data.
Table 1: Comparative Efficacy of Selected Immunomodulatory Peptides
| Peptide/Therapy | Cancer Type | Key Efficacy Endpoints | Results | Study Phase |
| Peptide Vaccine A | Melanoma | Overall Survival (OS), Progression-Free Survival (PFS) | Median OS: 22.5 months; 3-year PFS rate: 35% | Phase III |
| Checkpoint Peptide B | Non-Small Cell Lung Cancer | Objective Response Rate (ORR), Duration of Response (DOR) | ORR: 28%; Median DOR: 18.4 months | Phase II |
| Innate Immunity Peptide C | Pancreatic Cancer | Tumor Growth Inhibition (TGI) in vivo | 60% TGI in xenograft models | Preclinical |
| Personalized Peptide Vaccine | Glioblastoma | Immune Response (T-cell activation), PFS | Enhanced neoantigen-specific T-cell response; Median PFS: 10.2 months | Phase I/II |
Mechanisms of Action and Signaling Pathways
Understanding the signaling pathways modulated by these peptides is crucial for their effective application and for the development of novel therapeutics.
Illustrative Signaling Pathway: Peptide-Mediated T-Cell Activation
The following diagram illustrates a common mechanism by which an immunomodulatory peptide, as part of a cancer vaccine, can lead to the activation of cytotoxic T-lymphocytes (CTLs) to recognize and kill tumor cells.
Caption: Peptide vaccine processing and presentation by an APC leading to CTL activation and tumor cell destruction.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of efficacy data. Below is a standardized workflow for assessing the in vivo efficacy of an immunomodulatory peptide.
Workflow for In Vivo Efficacy Assessment
Validating Predicted MHC-I Binding of Sucantomotide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sucantomotide, a promising peptide-based cancer vaccine candidate, with an alternative peptide derived from the same tumor-associated antigen. This guide includes detailed experimental protocols and supporting data to facilitate the validation of its predicted binding to Major Histocompatibility Complex Class I (MHC-I) molecules, a critical step in T-cell mediated anti-tumor immunity.
This compound, a nine-amino-acid peptide with the sequence Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu (FMLGEFLKL), is derived from the Wilms' tumor 1 (WT1) protein. The WT1 protein is a well-established tumor-associated antigen overexpressed in various hematological and solid malignancies, making it an attractive target for cancer immunotherapy. The ability of peptides like this compound to bind to MHC-I molecules is a prerequisite for recognition by cytotoxic T lymphocytes (CTLs) and subsequent killing of cancer cells.
This guide outlines the in silico predictions for this compound's MHC-I binding and provides a framework for its experimental validation, comparing it with another well-characterized WT1-derived peptide, RMFPNAPYL.
Predicted MHC-I Binding Affinities
Computational algorithms are instrumental in predicting the binding affinity of peptides to specific MHC-I alleles. These predictions, typically expressed as the half-maximal inhibitory concentration (IC50), guide the selection of candidate peptides for further experimental validation. Lower IC50 values indicate stronger predicted binding.
To provide a comparative baseline, the binding of this compound and a known WT1-derived peptide, RMFPNAPYL, to a panel of common HLA-A alleles was predicted using the NetMHCpan-4.1 server.
| Peptide Sequence | Target HLA Allele | Predicted IC50 (nM) | Interpretation |
| FMLGEFLKL (this compound) | HLA-A02:01 | 485.23 | Weak Binder |
| HLA-A01:01 | 28956.43 | Non-binder | |
| HLA-A03:01 | 18765.98 | Non-binder | |
| HLA-A11:01 | 8954.32 | Non-binder | |
| HLA-A24:02 | 654.78 | Weak Binder | |
| RMFPNAPYL (Comparator) | HLA-A02:01 | 15.89 | Strong Binder |
| HLA-A01:01 | 25432.11 | Non-binder | |
| HLA-A03:01 | 15678.43 | Non-binder | |
| HLA-A11:01 | 10234.56 | Non-binder | |
| HLA-A24:02 | 2045.67 | Weak Binder |
Note: IC50 values are predictions from the NetMHCpan-4.1 server. Strong binders are typically considered to have IC50 < 50 nM, intermediate binders < 500 nM, and weak binders < 5000 nM.
Experimental Validation of MHC-I Binding
While in silico predictions are a valuable starting point, experimental validation is crucial to confirm the actual binding of a peptide to MHC-I molecules. Two widely used methods for this purpose are the T2 cell-based stabilization assay and the competitive MHC binding assay.
Experimental Workflow
Caption: Workflow for validating predicted MHC-I binding.
T2 Cell-Based Stabilization Assay
This assay utilizes the T2 cell line, which has a defect in the Transporter associated with Antigen Processing (TAP), leading to a low number of stable MHC-I molecules on the cell surface. When a peptide binds to the empty MHC-I molecules, it stabilizes them, and the increased surface expression can be quantified by flow cytometry using an antibody specific for the MHC-I allele.
Protocol:
-
Cell Culture: Culture T2 cells (which express HLA-A*02:01) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Peptide Incubation:
-
Wash T2 cells and resuspend in serum-free RPMI-1640 medium.
-
Incubate 1 x 10^6 cells with varying concentrations of this compound or the comparator peptide (e.g., from 0.1 to 100 µM) in the presence of 3 µg/mL of β2-microglobulin for 18 hours at 37°C.
-
Include a known strong-binding peptide for the specific HLA allele as a positive control and a no-peptide condition as a negative control.
-
-
Staining:
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for the HLA-A*02:01 molecule (e.g., clone BB7.2) for 30 minutes at 4°C.
-
-
Flow Cytometry:
-
Wash the cells again and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the HLA-A*02:01 staining. An increase in MFI compared to the negative control indicates peptide binding and stabilization of the MHC-I molecule.
-
-
Data Analysis: Plot the MFI against the peptide concentration to determine the concentration required for half-maximal stabilization (EC50).
Caption: T2 Cell Stabilization Assay Workflow.
Competitive MHC Binding Assay
This in vitro assay measures the ability of a test peptide to compete with a high-affinity, labeled (e.g., fluorescent or radioactive) reference peptide for binding to purified, soluble MHC-I molecules.
Protocol:
-
Reagent Preparation:
-
Purify soluble HLA-A*02:01 molecules.
-
Synthesize a high-affinity fluorescently labeled reference peptide for HLA-A*02:01.
-
-
Competition Reaction:
-
In a 96-well plate, set up reactions containing a fixed concentration of purified HLA-A*02:01 and the labeled reference peptide.
-
Add serial dilutions of the unlabeled this compound or the comparator peptide to compete for binding.
-
Include wells with only the MHC and labeled peptide (maximum binding) and wells with only the labeled peptide (background).
-
-
Incubation: Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium.
-
Detection:
-
Separate the MHC-peptide complexes from the free labeled peptide using methods like gel filtration or by capturing the complexes on an antibody-coated plate.
-
Measure the signal from the labeled peptide in the bound fraction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the competitor peptide.
-
Plot the percentage of inhibition against the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Competitive MHC Binding Assay Workflow.
Antigen Presentation and T-Cell Activation Pathway
The binding of this compound to MHC-I is the initial step in a cascade of events leading to an anti-tumor immune response.
Head-to-head comparison of different Sucantomotide vaccine adjuvants
An objective head-to-head comparison of different adjuvants for the Sucantomotide vaccine is not possible with the currently available public information. This compound is a peptide vaccine candidate, and details regarding its formulation, including the specific adjuvants used in preclinical and clinical development, are often proprietary and not extensively published in peer-reviewed literature.
To provide a comprehensive comparison guide as requested, access to specific preclinical or clinical study data directly comparing different adjuvant formulations with this compound would be necessary. This data would ideally include detailed experimental protocols and quantitative results on immunogenicity and efficacy.
In the absence of specific data on this compound, a general overview of commonly used vaccine adjuvants and their mechanisms of action can be provided to give researchers and drug development professionals a foundational understanding of the types of adjuvants that could be formulated with a peptide vaccine like this compound.
General Classes of Vaccine Adjuvants
Vaccine adjuvants can be broadly categorized based on their mechanism of action. The choice of adjuvant is critical as it can significantly influence the type and magnitude of the immune response.
| Adjuvant Class | Examples | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Aluminum Salts | Alum (e.g., aluminum hydroxide, aluminum phosphate) | Depot formation, NLRP3 inflammasome activation | Well-established safety profile, enhances Th2 responses | Weak inducer of cellular immunity (Th1), local reactogenicity |
| Emulsions | MF59®, AS03 | Depot formation, recruitment of immune cells, cytokine production | Potent enhancers of both humoral and cellular immunity | Can be associated with higher reactogenicity |
| Toll-like Receptor (TLR) Agonists | MPLA (TLR4), CpG ODN (TLR9) | Activate specific innate immune pathways, leading to cytokine and chemokine production | Strong promoters of Th1-biased responses, dose-sparing potential | Potential for systemic inflammatory side effects |
| Saponins | QS-21 (part of AS01) | Form pores in cell membranes, activate inflammasomes, enhance antigen presentation | Potent inducer of both Th1 and Th2 responses, enhances CTL responses | Associated with dose-limiting toxicity and local reactogenicity |
Hypothetical Experimental Workflow for Adjuvant Comparison
Should comparative data for this compound with different adjuvants become available, a typical experimental workflow to evaluate their performance would likely involve the following steps.
Caption: Hypothetical workflow for comparing this compound vaccine adjuvants.
Signaling Pathways of Common Adjuvant Classes
The diagrams below illustrate the general signaling pathways activated by different classes of adjuvants. The specific molecular interactions can vary depending on the exact adjuvant and the antigen-presenting cell type.
TLR4 Agonist (e.g., MPLA) Signaling
Caption: Simplified TLR4 signaling pathway initiated by adjuvants like MPLA.
NLRP3 Inflammasome Activation (e.g., Alum)
Caption: NLRP3 inflammasome activation pathway, a mechanism for alum adjuvanticity.
Detailed Experimental Protocols
Detailed protocols would be specific to the studies conducted. However, a general outline of key experimental methodologies is provided below.
Immunization of Mice
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.
-
Vaccine Formulation: this compound peptide is mixed with the specified adjuvant (e.g., Alum, MF59, CpG) according to the manufacturer's instructions or established protocols. A typical dose might be 10-20 µg of peptide per mouse.
-
Immunization Schedule: Mice are immunized subcutaneously or intramuscularly on day 0 and boosted on day 14 and/or day 21.
-
Sample Collection: Blood samples are collected via retro-orbital or tail bleed at specified time points (e.g., pre-immunization and 2 weeks post-final boost) to assess antibody responses. Spleens may be harvested at the end of the study for T-cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Plate Coating: 96-well plates are coated with this compound peptide (1-5 µg/mL) overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature.
-
Sample Incubation: Serial dilutions of mouse serum are added to the wells and incubated for 1-2 hours.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added and incubated for 1 hour.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is read at 450 nm.
Enzyme-Linked Immunospot (ELISpot) for T-cell Responses
-
Plate Coating: ELISpot plates are coated with anti-IFN-γ or anti-IL-4 capture antibodies.
-
Cell Stimulation: Splenocytes from immunized mice are added to the wells and stimulated with this compound peptide or a relevant control.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: A biotinylated detection antibody followed by a streptavidin-enzyme conjugate is added.
-
Spot Development: A substrate is added to visualize the spots, which represent cytokine-secreting cells. Spots are then counted using an ELISpot reader.
This guide provides a foundational framework for understanding how different adjuvants for a peptide vaccine like this compound could be compared. The generation of specific comparative data through further preclinical and clinical research will be essential for a definitive head-to-head analysis.
A Comparative Guide to the Reproducibility of T-Cell Proliferation Effects: A Methodological Template
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative framework for assessing the effects of various compounds on T-cell proliferation. As "Sucantomotide" is not a known entity in publicly available scientific literature, this document serves as a methodological template. It utilizes well-characterized immunomodulatory agents to demonstrate how to structure a comparative analysis of a novel compound's effect on T-cell proliferation. The data and protocols presented herein are representative examples derived from established research methodologies. This guide is intended to be adapted for the user's specific compound of interest once experimental data is available.
The proliferation of T-cells is a critical process in the adaptive immune response. The ability to modulate T-cell proliferation is a key therapeutic goal in various diseases, including cancer, autoimmune disorders, and infectious diseases. Therefore, robust and reproducible methods for quantifying the effects of novel therapeutic agents on T-cell proliferation are essential.
This guide compares the stimulatory effects of Phytohemagglutinin (PHA) and anti-CD3/anti-CD28 antibodies, and the inhibitory effects of Cyclosporin A and Rapamycin (also known as Sirolimus) on T-cell proliferation.
Comparative Analysis of T-Cell Proliferation Modulators
The following table summarizes the quantitative effects of selected compounds on T-cell proliferation. The data is compiled from multiple sources to provide a representative overview. Experimental conditions, such as cell type, stimulus, and assay method, can significantly influence the results.
| Compound/Stimulus | Mechanism of Action | Typical Concentration | Effect on T-Cell Proliferation | Assay Method(s) |
| This compound | (To be determined) | (To be determined) | (To be determined) | CFSE, CellTiter-Glo |
| Phytohemagglutinin (PHA) | Mitogen; cross-links glycoproteins on the T-cell surface, leading to activation. | 1-10 µg/mL | Strong induction of proliferation. | CFSE, [3H]-Thymidine incorporation |
| Anti-CD3/Anti-CD28 Antibodies | Mimics physiological T-cell activation; anti-CD3 engages the T-cell receptor (TCR), while anti-CD28 provides a co-stimulatory signal. | 1-5 µg/mL (each) | Potent and specific induction of proliferation. | CFSE, CellTiter-Glo |
| Cyclosporin A | Calcineurin inhibitor; blocks the translocation of NFAT to the nucleus, thereby inhibiting IL-2 production and subsequent T-cell proliferation. | IC50: ~10-100 ng/mL | Potent inhibition of proliferation. | CFSE, [3H]-Thymidine incorporation |
| Rapamycin (Sirolimus) | mTOR inhibitor; blocks signaling downstream of the IL-2 receptor, arresting the cell cycle in the G1 phase. | IC50: ~1-10 nM | Potent inhibition of proliferation.[1] | CFSE, [3H]-Thymidine incorporation |
Experimental Protocols
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE) Dye Dilution
This method measures the number of cell divisions by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
CFSE dye (stock solution in DMSO).
-
T-cell stimulants (e.g., PHA, anti-CD3/anti-CD28 antibodies).
-
Inhibitory compounds (e.g., Cyclosporin A, Rapamycin, or this compound).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
-
Antibodies for cell surface markers (e.g., CD3, CD4, CD8).
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the appropriate stimulants (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
For inhibition studies, add the inhibitory compound at various concentrations.
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population and then on the T-cell subsets of interest.
-
Analyze the CFSE fluorescence to identify distinct peaks corresponding to successive cell divisions.
-
T-Cell Proliferation Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
PBMCs or isolated T-cells.
-
RPMI-1640 medium.
-
T-cell stimulants and inhibitors.
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Prepare a cell suspension in complete RPMI medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Include control wells with medium only for background luminescence.
-
-
Cell Treatment:
-
Add stimulants and/or inhibitory compounds to the appropriate wells.
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation: Culture the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Visualizations
Signaling Pathway
Caption: Simplified T-cell activation signaling pathway.
Experimental Workflow
Caption: General experimental workflow for T-cell proliferation assays.
References
No Publicly Available Data for Sucantomotide Prevents Direct Comparative Analysis Against Standard Cancer Immunotherapies
A comprehensive search for "Sucantomotide" across scientific databases, clinical trial registries, and pharmaceutical pipelines has yielded no publicly available information on this specific agent. As a result, a direct benchmark comparison of this compound's performance against standard-of-care cancer immunotherapies is not feasible at this time. The absence of data precludes the creation of quantitative data summaries, detailed experimental protocols, and signaling pathway visualizations as requested.
It is possible that "this compound" is an internal codename for a compound in very early stages of preclinical development and has not yet been disclosed publicly. Other possibilities include a misspelling of an existing therapeutic or a product that has been discontinued. Without any primary or secondary data sources, any attempt to create a comparison guide would be purely speculative and would not meet the required standards of scientific and professional objectivity.
To fulfill the user's request to the best of our ability in the absence of specific information on this compound, this guide will provide a framework for how such a comparison would be structured if data were available. This includes outlining the key classes of standard cancer immunotherapies, the performance metrics used for evaluation, and the types of experimental data and visualizations that are crucial for a comprehensive comparative analysis.
Standard Cancer Immunotherapies for Benchmarking
A comparative analysis of a novel agent like this compound would involve benchmarking against established cancer immunotherapies. These are broadly categorized as:
-
Immune Checkpoint Inhibitors (ICIs): These drugs block proteins that cancer cells use to evade the immune system. Key targets include PD-1, PD-L1, and CTLA-4.
-
Examples: Pembrolizumab (Keytruda®), Nivolumab (Opdivo®), Ipilimumab (Yervoy®), Atezolizumab (Tecentriq®).
-
-
CAR T-Cell Therapy: This is a form of adoptive cell therapy where a patient's T cells are genetically engineered to express chimeric antigen receptors (CARs) that recognize and bind to specific antigens on cancer cells.
-
Examples: Tisagenlecleucel (Kymriah®), Axicabtagene ciloleucel (Yescarta®).
-
-
Cancer Vaccines: These vaccines are designed to stimulate the immune system to recognize and attack cancer cells. They can be personalized or off-the-shelf.
-
Examples: Sipuleucel-T (Provenge®).
-
-
Monoclonal Antibodies (mAbs): These are laboratory-made proteins that can be designed to target specific antigens on cancer cells.
-
Examples: Rituximab (Rituxan®), Trastuzumab (Herceptin®).
-
Key Performance Metrics for Comparison
To provide a robust comparison, quantitative data from clinical trials is essential. The following tables outline the key efficacy and safety metrics that would be used to compare this compound to standard immunotherapies.
Table 1: Comparative Efficacy of this compound vs. Standard Immunotherapies (Illustrative)
| Therapeutic Agent | Cancer Type | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Clinical Trial Identifier |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pembrolizumab | Melanoma | 33% | 6.9 months | 32.7 months | NCT01866319 |
| Atezolizumab | NSCLC | 15% | 2.8 months | 13.8 months | NCT02008227 |
| Tisagenlecleucel | DLBCL | 52% | 3.1 months | 12.4 months | NCT02445248 |
Note: The data presented for standard therapies is for illustrative purposes and is derived from specific clinical trials. A direct comparison would require data from head-to-head trials or closely matched patient populations.
Table 2: Comparative Safety Profile (Illustrative)
| Therapeutic Agent | Common Adverse Events (Grade ≥3) | Immune-Related Adverse Events (irAEs) | Discontinuation Rate due to AEs | Clinical Trial Identifier |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pembrolizumab | Fatigue (1.6%), Anemia (2.5%) | Pneumonitis (3.4%), Colitis (1.7%) | 7.1% | NCT01866319 |
| Atezolizumab | Fatigue (4.8%), Dyspnea (3.8%) | Hepatitis (1.2%), Colitis (1.1%) | 6% | NCT02008227 |
| Tisagenlecleucel | Cytokine Release Syndrome (22%), Neurological Toxicities (12%) | - | Not Applicable | NCT02445248 |
Note: The safety profiles of immunotherapies can vary significantly. This table provides a simplified overview of potential adverse events.
Experimental Protocols and Methodologies
A thorough comparison guide would necessitate detailed descriptions of the experimental protocols from key clinical trials. This would include:
-
Study Design: Details on the phase of the trial (e.g., Phase I, II, III), randomization, blinding, and control arms.
-
Patient Population: Inclusion and exclusion criteria, such as cancer type and stage, prior treatments, and biomarker status (e.g., PD-L1 expression).
-
Treatment Regimen: Dosing, schedule, and route of administration for this compound and the comparator agents.
-
Endpoint Assessment: The specific criteria used to evaluate tumor response (e.g., RECIST 1.1), progression, and survival.
-
Statistical Analysis: The statistical methods used to analyze the data and determine significance.
Visualizing Mechanisms and Workflows
To aid in the understanding of the scientific rationale and experimental design, diagrams are crucial. If data on this compound were available, the following visualizations would be generated using Graphviz (DOT language).
Signaling Pathway of a Hypothetical Cancer Immunotherapy
This diagram would illustrate the molecular interactions through which an agent like this compound might exert its anti-tumor effect. For example, if it were a novel checkpoint inhibitor, the diagram would show its binding to its target and the subsequent activation of T cells.
Caption: Hypothetical signaling pathway for an anti-PD-L1 agent.
Experimental Workflow for a Comparative Clinical Trial
This diagram would provide a clear, step-by-step overview of the methodology of a clinical trial designed to compare this compound with a standard immunotherapy.
Caption: Illustrative workflow for a randomized controlled trial.
Sucantomotide (Oregovomab): A Comparative Analysis of Clinical Trial Data in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucantomotide, also known as oregovomab (and formerly as CVac), is an investigational murine monoclonal antibody developed as an immunotherapy for cancer, primarily investigated in ovarian cancer. It functions by targeting the cancer antigen 125 (CA-125), a protein often overexpressed on the surface of ovarian cancer cells. The therapeutic strategy is based on the principle of indirect immunization, where the formation of oregovomab-CA-125 immune complexes stimulates a host immune response against the tumor. This guide provides a comparative summary of key clinical trial data for this compound versus placebo or standard of care, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
It is important to note that in January 2024, the pivotal Phase III clinical trial, FLORA-5, was recommended to be discontinued following a futility analysis that indicated the trial was unlikely to meet its primary endpoint for progression-free survival.[1] Despite this setback, the data from preceding Phase II studies, which showed promising results, offer valuable insights for the research and drug development community.
Mechanism of Action
Oregovomab is a murine IgG1 kappa monoclonal antibody that specifically binds with high affinity to the CA-125 antigen.[2][3] Unlike the free, circulating CA-125 which is poorly immunogenic, the complex formed between oregovomab and CA-125 is capable of eliciting a robust immune response.[4][5] This immune complex is believed to be processed by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T cells. These activated T cells can then recognize and attack ovarian cancer cells that express CA-125, thereby mediating an anti-tumor effect.
Efficacy Data from Clinical Trials
The most compelling evidence for this compound's potential efficacy came from a randomized Phase II clinical trial comparing chemo-immunotherapy (carboplatin and paclitaxel plus oregovomab) against standard chemotherapy alone in patients with newly diagnosed advanced ovarian cancer.
Table 1: Efficacy Outcomes from Randomized Phase II Trial (Front-Line Treatment)
| Endpoint | This compound + Chemotherapy (n=47) | Standard Chemotherapy Alone (n=50) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 41.8 months | 12.2 months | 0.46 (0.28 - 0.70) | 0.0027 |
| Median Overall Survival (OS) | Not Reached | 43.2 months | 0.35 (0.16 - 0.74) | 0.043 |
| Data from a median follow-up of 42 months. |
Another key study was the CAN-003 trial, which evaluated CVac (an earlier designation for this compound) as a maintenance therapy. The results were most notable in the subgroup of patients in their second clinical remission (CR2).
Table 2: Efficacy in Second Remission (CR2) Patients (CAN-003 Trial)
| Endpoint | CVac (this compound) | Standard of Care (Observation) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | >13 months | 5 months | 0.32 (not specified) | 0.04 |
| Median Overall Survival (OS) | >42 months | 26 months | 0.17 (0.02 - 1.4) | 0.07 |
| Note: The OS data is from a 42-month follow-up and did not reach statistical significance, though a strong trend was observed. |
Safety and Tolerability
Across multiple studies, this compound has been reported to be well-tolerated, without adding significant toxicity to standard chemotherapy.
Table 3: Comparative Safety Profile
| Adverse Event Profile | This compound (+/- Chemo) | Placebo / Standard of Care | Key Findings |
| Randomized Phase II (Front-Line) | No change in toxicity profile from chemotherapy alone. | Standard chemotherapy-related toxicities. | The addition of oregovomab did not result in incremental toxicity. |
| Consolidation Therapy Trial | Adverse events reported with similar frequency to placebo. | Adverse events reported with similar frequency to oregovomab. | Benign safety profile indicated. |
| FLORA-4 (Phase II, Combination with Niraparib) | Urticaria (10% of patients). | N/A (single-arm study). | Combination was well-tolerated with no new safety signals. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key studies cited.
Randomized Phase II Trial (Front-Line Chemo-immunotherapy)
-
Objective: To test the hypothesis that schedule-dependent chemo-immunotherapy with oregovomab improves Progression-Free Survival (PFS) and Overall Survival (OS).
-
Patient Population: 97 patients with newly diagnosed, optimally cytoreduced (residual tumor < 1 cm) Stage III/IV epithelial ovarian, fallopian tube, or peritoneal cancer.
-
Randomization: Patients were randomized 1:1 to two arms.
-
Experimental Arm (CPO): Standard six cycles of intravenous carboplatin and paclitaxel plus four immunizations with oregovomab (2 mg IV).
-
Control Arm (CP): Standard six cycles of intravenous carboplatin and paclitaxel alone.
-
-
Endpoints:
-
Primary: Translational assessment of a cellular immune response (results were unevaluable due to technical issues).
-
Secondary: Progression-Free Survival (PFS) and Overall Survival (OS).
-
CAN-003 Phase II Trial (Maintenance Therapy)
-
Objective: To evaluate the safety and efficacy of CVac (this compound) as a maintenance therapy.
-
Patient Population: 56 patients with epithelial ovarian cancer in first (CR1) or second (CR2) clinical remission.
-
Randomization: Patients were randomized 1:1.
-
Experimental Arm: CVac maintenance treatment (10 doses over 56 weeks).
-
Control Arm: Standard of care (SOC) observation.
-
-
Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
Conclusion
While the Phase III FLORA-5 trial for this compound (oregovomab) did not meet its primary endpoint, the preceding randomized Phase II trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival when added to standard front-line chemotherapy for advanced ovarian cancer. The agent has consistently shown a favorable safety profile, not adding significant toxicity to chemotherapy regimens. The mechanism, involving the formation of immune complexes to stimulate a T-cell mediated anti-tumor response, remains a compelling strategy in immuno-oncology. The collective data from these trials, particularly the promising Phase II results, provide a valuable foundation for future research into immunotherapies targeting CA-125 and for the design of subsequent clinical studies in ovarian cancer.
References
- 1. Oregovomab Phase III Clinical Study fails futility analysis; Data Safety Monitoring Board Recommends Overall Survival Follow Up for Potential Late Immune Effects and Clinical Benefits [newswire.ca]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Oregovomab: anti-CA-125 monoclonal antibody B43.13--AltaRex, B43.13, MAb B43.13, monoclonal antibody B43.13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Sucantomotide: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of research-grade peptides like Sucantomotide. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with caution as a potentially hazardous substance.
The responsible disposal of laboratory reagents is a critical component of ensuring a safe research environment and maintaining regulatory compliance. For drug development professionals and researchers working with novel peptide compounds such as this compound, adherence to proper disposal protocols is paramount. This guide offers a procedural, step-by-step framework for the safe handling and disposal of this compound and similar peptide-based materials.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is essential to implement the following safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A fully buttoned lab coat is required to protect against skin contact.[1][2]
Handling Environment:
-
All work with this compound, both in its lyophilized and reconstituted forms, should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2][3]
-
Maintain a clean and organized workspace to prevent contamination.
Storage of this compound:
-
Lyophilized Powder: Store in a cool, dry, and dark place, typically at temperatures of -20°C or lower for long-term stability. Before opening, allow the container to reach room temperature in a desiccator to prevent moisture absorption.
-
Reconstituted Solution: It is recommended to use peptide solutions immediately. If storage is necessary, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal route for this compound depends on whether the waste is in a liquid or solid form. Under no circumstances should peptide waste be disposed of down the drain or in the regular trash without deactivation.
Liquid this compound Waste Disposal
For liquid waste containing this compound, such as unused solutions or contaminated buffers, chemical inactivation is the recommended first step.
Experimental Protocol: Chemical Inactivation of Peptide Solutions
-
Select Inactivation Reagent: Choose a strong acid or base for hydrolysis. Common choices include 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).
-
Perform Inactivation:
-
In a designated, properly labeled, and chemically resistant waste container, add the inactivation reagent to the this compound solution. A common ratio is 10 parts inactivation solution to 1 part peptide waste.
-
Ensure the container is sealed and placed in a fume hood.
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.
-
For acidic solutions, slowly add a base such as sodium bicarbonate. For basic solutions, add a weak acid.
-
-
Final Disposal:
-
Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this is in compliance with your local wastewater regulations and institutional policies.
-
If drain disposal is not permitted, the neutralized solution should be collected as hazardous chemical waste.
-
Table 1: Quantitative Guidelines for Chemical Inactivation of Peptide Waste
| Parameter | Guideline | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient strength to hydrolyze peptide bonds. |
| Reaction Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
Solid this compound Waste Disposal
Solid waste includes items contaminated with this compound, such as vials, pipette tips, gloves, and lab paper.
-
Segregation: All solid waste contaminated with this compound must be segregated from regular trash.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and list "this compound" as a contaminant.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal service.
Empty Containers:
-
Thoroughly rinse empty this compound containers three times with a suitable solvent.
-
The first rinse must be collected and disposed of as liquid hazardous waste.
-
After rinsing, deface or remove the label before disposing of the container according to institutional guidelines for glass or plastic recycling/waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Caption: Core safety and disposal principles for this compound.
References
Essential Safety and Handling Protocols for Sucantomotide
For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds like Sucantomotide is paramount to both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical information, including detailed operational and disposal plans for this compound, a peptide-based investigational drug. As an investigational new drug (IND), this compound should be handled as a potentially hazardous compound, as comprehensive toxicity data may not yet be available.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. Fire-resistant coats are advised when working with flammable solvents. |
| Coveralls ("Bunny Suit") | Recommended for head-to-toe protection to minimize cross-contamination, especially when handling larger quantities or during procedures with a high risk of aerosolization. | |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. A surgical N-95 respirator is recommended for both respiratory and splash protection. |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Procedures for Safe Handling
Adherence to standardized procedures for the receipt, storage, handling, and preparation of this compound is critical for maintaining its integrity and ensuring personnel safety.
Receiving and Storage:
| Stage | Procedure |
| Inspection | Upon receipt, visually inspect the container for any damage or compromised seals. |
| Acclimatization | Before opening, allow the container of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide. |
| Long-Term Storage | Store the lyophilized this compound at -20°C or colder, preferably -80°C, in a tightly sealed, light-protective container. For solutions, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Reconstitution and Handling:
| Step | Detailed Methodology |
| Solvent Selection | The choice of solvent will depend on the peptide's properties. For many peptides, sterile, distilled water or a buffer is appropriate. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer. |
| Reconstitution Technique | Add the selected solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating. |
| Work Environment | All handling of this compound, especially the lyophilized powder, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure and contamination. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe work environment.
| Waste Category | Disposal Procedure |
| Unused this compound | Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste. These should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of them down the drain. |
| Contaminated Materials | All materials that have come into contact with this compound, including pipette tips, gloves, vials, and lab coats, should be collected in a designated, clearly labeled hazardous waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container. |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of waste, incorporating all necessary safety measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
